Tiglic acid
Description
This compound is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.
This compound has been reported in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.
Properties
IUPAC Name |
(E)-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIERETOOQGIECD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883257 | |
| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline solid; sweet, warm, spicy aroma | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | trans-2-Methyl-2-butenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | trans-2-Methyl-2-butenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.972, Density: 0.9641 g/cu cm at 76 °C | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.33X10-1 mm Hg at 25 °C | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |
CAS No. |
80-59-1, 13201-46-2 | |
| Record name | Tiglic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiglic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-methylcrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TIGLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |
| Record name | TIGLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tiglic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in sources such as croton oil and the defensive secretions of certain beetles.[1] As a versatile building block in organic synthesis, this compound and its esters are utilized in the pharmaceutical, fragrance, and flavor industries.[2][3] Its biological activities, including anti-inflammatory properties, make it a molecule of interest for drug development.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and graphical representations to support research and development activities.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₈O₂ | [1][2] |
| Molecular Weight | 100.12 g/mol | [1][3] |
| Appearance | White crystalline solid, triclinic plates or rods from water | [4] |
| Odor | Sweet, warm, spicy | [1][4] |
| Melting Point | 61-64 °C | [5] |
| Boiling Point | 198.5 °C at 760 mmHg | [1] |
| Density | 0.9641 g/cm³ at 76 °C | [1] |
| Vapor Pressure | 0.152 mmHg at 25 °C (estimated) | [6] |
| Flash Point | 101 °C | [7] |
Solubility and Acidity
| Property | Value | Reference(s) |
| Water Solubility | Sparingly soluble in cold water, freely soluble in hot water | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2][5] |
| pKa | 4.96 - 5.02 | [1][8] |
Spectral Data
| Spectral Data Type | Key Features | Reference(s) |
| UV max (in H₂O) | 216-217 nm (ε 10700) | [8] |
| ¹H NMR (CDCl₃) | Signals around 1.83, 7.02, and 12.0 ppm | [9] |
| ¹³C NMR | Data available in spectral databases | [10] |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns available in databases | [11] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and capillary assembly are placed in the heating bath of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-15 °C per minute initially.
-
A preliminary melting point is observed.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The sample is heated again, but the rate is slowed to 1-2 °C per minute as the temperature approaches the preliminary melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.
-
The melting point range is reported as T₁ - T₂.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the boiling point of this compound at atmospheric pressure.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.
-
A capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to a thermometer.
-
The assembly is clamped within a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Objective: To qualitatively determine the solubility of this compound in various solvents.
Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent ("like dissolves like").
Apparatus:
-
Test tubes
-
Spatula
-
Graduated cylinder or pipettes
-
Vortex mixer (optional)
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
-
The mixture is allowed to stand, and observations are made.
-
The solubility is classified as:
-
Soluble: If the entire solid dissolves.
-
Slightly soluble: If a portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
For water solubility, the test can be repeated with hot water.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Principle: The pKa is the pH at which an acid is 50% dissociated. This can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Analytical balance
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.
-
A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
-
The pH electrode is calibrated and immersed in the solution.
-
The initial pH of the this compound solution is recorded.
-
The standardized NaOH solution is added in small, known increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
The titration is continued until the pH changes significantly (past the equivalence point).
-
A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is determined from the steepest part of the curve.
-
The volume of NaOH at the half-equivalence point is calculated.
-
The pH at the half-equivalence point is read from the titration curve, which is equal to the pKa of this compound.
Visualizations
Isomeric Relationship of Tiglic and Angelic Acid
This compound is the trans (E) isomer of 2-methyl-2-butenoic acid. Its cis (Z) isomer is angelic acid. This geometric isomerism influences their physical properties, such as melting point and stability.
References
- 1. This compound | 80-59-1 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 11. library.gwu.edu [library.gwu.edu]
An In-depth Technical Guide to Tiglic Acid: Properties, Synthesis, and Biological Activity
This technical guide provides a comprehensive overview of tiglic acid, intended for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, synthesis methodologies, and the biological role of this compound, with a focus on its interaction with the Free Fatty Acid Receptor 2 (FFA2).
Core Properties of this compound
This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.[1] Its core identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 80-59-1 | [2][3] |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [2][3][4] |
| Appearance | White to off-white solid, often in the form of plates or rods. | [5][6] |
| Odor | Sweet, warm, and spicy. | [1][7] |
| Melting Point | 61-64 °C | [7] |
| Boiling Point | 198.5 °C at 760 mmHg; 95-96 °C at 12 mmHg | [7] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether. | [5] |
| pKa | ~4.97 | |
| Isomerism | It is the trans isomer of angelic acid. | [1] |
Natural Occurrence and Synthesis
This compound is found in various natural sources, including croton oil and the defensive secretions of certain beetles.[1][8] It can also be found in Roman chamomile and geranium.[7] For research and industrial purposes, several synthetic routes have been established.
Synthetic Workflow
A common method for synthesizing this compound involves a Grignard reaction followed by dehydration.[9] The general workflow is outlined below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Fisher Scientific [fishersci.com]
- 3. This compound [webbook.nist.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 80-59-1 [chemicalbook.com]
- 8. alchetron.com [alchetron.com]
- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to the Natural Sources and Isolation of Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid with a growing profile of interest in pharmaceutical and fragrance industries. Its presence in various natural sources, ranging from the essential oils of plants to the defensive secretions of insects, presents opportunities for its isolation and utilization. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed protocols for its isolation and purification, and quantitative data to inform extraction strategies.
Natural Sources of this compound
This compound is found in a diverse array of natural materials, often as a free acid or in the form of its esters. The primary sources can be broadly categorized into plant-based and animal-based origins.
Plant Kingdom
A variety of plants and their essential oils are known to contain this compound and its derivatives. Notable examples include:
-
Croton Oil (Croton tiglium) : Historically one of the first identified sources, the oil expressed from the seeds of Croton tiglium contains this compound. The concentration can be variable, and the oil itself is a potent purgative and irritant, necessitating careful handling and purification.
-
Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman chamomile is a significant source of this compound, primarily in the form of esters such as isobutyl angelate and other angelate and tiglate esters. The essential oil can contain a substantial amount of these esters, which can be hydrolyzed to yield free this compound.
-
Schoenocaulon officinale (Sabadilla) : The seeds of this Mexican plant were one of the earliest sources from which a substance later identified as this compound (initially named sabadillic or cevadic acid) was isolated.
-
Other Plant Sources : this compound has also been reported in other plants, including Enkianthus chinensis, Ficus glomerata, Ligularia pleurocaulis, Eryngium foetidum, and celery leaves.
Animal Kingdom
In the animal kingdom, this compound is a common component of the defensive secretions of various insects, particularly ground beetles.
-
Carabidae Beetles : Many species of ground beetles, such as those from the genera Pterostichus and Calosoma, utilize a mixture of organic acids, including this compound, methacrylic acid, and angelic acid, as a defense mechanism against predators. The concentration of this compound in these secretions can be significant.
Quantitative Data on this compound from Natural Sources
The concentration and yield of this compound can vary considerably depending on the source, geographical location, harvesting time, and extraction method. The following table summarizes available quantitative data.
| Natural Source | Part/Type | Compound Form | Concentration/Yield | Citation(s) |
| Croton tiglium | Seeds | Free Acid & others | Traces of free acid have been noted in the oil. | |
| Chamaemelum nobile (Roman Chamomile) | Flower Essential Oil | Esters (e.g., Propyl tiglate) | The essential oil is rich in esters of angelic and this compound. | |
| Pterostichus californicus | Defensive Secretion | Free Acid | A component of the defensive fluid. | |
| Pasimachus subsulcatus | Defensive Secretion | Free Acid | A major component of the carboxylic acid mixture. | |
| Calosoma species | Defensive Secretion | Free Acid | Present alongside other acids like methacrylic acid. |
Experimental Protocols for Isolation and Purification
The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, hydrolysis (if targeting esters), and purification.
General Workflow for this compound Isolation
The overall process for isolating this compound from natural sources can be visualized as a workflow. The specific steps will vary depending on whether the starting material contains free this compound or its esters.
Detailed Methodologies
This protocol details the extraction of the essential oil followed by the hydrolysis of this compound esters.
1. Steam Distillation of Roman Chamomile Flowers:
-
Apparatus: A Clevenger-type apparatus or a standard steam distillation setup.
-
Procedure:
-
Fresh or dried Roman chamomile flowers are placed in a round-bottom flask.
-
Water is added to the flask, and the mixture is heated to boiling.
-
Steam passes through the plant material, carrying the volatile essential oils.
-
The steam and oil vapor are condensed, and the essential oil is collected. The oil, being less dense than water, will typically form a layer on top.
-
2. Alkaline Hydrolysis (Saponification) of this compound Esters:
-
Reagents: Roman chamomile essential oil, Methanol (MeOH), Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous), concentrated Hydrochloric Acid (HCl), Diethyl ether or Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the Roman chamomile essential oil in methanol in a round-bottom flask.
-
Add a 30% aqueous solution of NaOH.
-
Reflux the mixture with stirring for approximately 4 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate to remove any non-saponifiable material (the alcohol portion of the original esters).
-
Separate the aqueous phase, which now contains the sodium salt of this compound (sodium tiglate).
-
Acidify the aqueous phase with concentrated HCl to a pH of 2-3. This will protonate the tiglate to form free this compound, which may precipitate if the concentration is high enough.
-
Extract the acidified aqueous solution multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with water.
-
Dry the organic phase over anhydrous sodium sulfate and then filter.
-
Remove the solvent using a rotary evaporator to obtain crude this compound.
-
3. Purification by Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. Start with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Procedure:
-
Prepare a silica gel column using the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
This protocol outlines the direct extraction and purification of free this compound from insect secretions.
1. Collection and Extraction of Defensive Secretions:
-
Materials: Live Carabidae beetles, a small vial, dichloromethane (CH₂Cl₂).
-
Procedure:
-
Gently handle the beetles to induce the discharge of their defensive secretion into a clean glass vial.
-
Extract the collected secretion with a small volume of dichloromethane.
-
2. Purification by Acid-Base Extraction:
-
Reagents: Dichloromethane extract, aqueous Sodium Bicarbonate (NaHCO₃) solution, concentrated HCl, fresh dichloromethane, anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Transfer the dichloromethane extract to a separatory funnel.
-
Add an aqueous solution of sodium bicarbonate and shake vigorously to extract the acidic components (including this compound) into the aqueous layer as their sodium salts.
-
Separate the aqueous layer. The organic layer contains neutral and basic compounds and can be discarded for the purpose of isolating this compound.
-
Wash the aqueous layer with fresh dichloromethane to remove any remaining neutral impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to regenerate the free this compound.
-
Extract the acidified aqueous solution multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain crude this compound.
-
3. Final Purification:
-
Further purification can be achieved through column chromatography as described in Protocol 1, step 3, or by recrystallization from a suitable solvent if the crude product is solid.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for the identification and quantification of this compound in extracts.
-
Derivatization: To improve the volatility and chromatographic behavior of this compound, it is often derivatized to a silyl ester prior to GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C).
-
Injector Temperature: 250°C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).
-
-
Quantification: Quantification can be performed by creating a calibration curve using a pure this compound standard and an internal standard.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound in Carabidae beetles has been studied and is known to originate from the amino acid isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound.
Conclusion
This compound is a naturally occurring compound with potential applications in various fields. Its isolation from both plant and animal sources is achievable through established chemical procedures. For sources rich in this compound esters, such as Roman chamomile oil, alkaline hydrolysis is a critical step to liberate the free acid. Direct solvent and acid-base extraction methods are suitable for sources containing free this compound, like the defensive secretions of Carabidae beetles. Subsequent purification by column chromatography and characterization by GC-MS are essential to obtain and verify the purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals interested in the natural sourcing and isolation of this compound.
The Biosynthesis of Tiglic Acid in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiglic acid, a monocarboxylic unsaturated organic acid, is a significant secondary metabolite in various plant species, contributing to their flavor, aroma, and defense mechanisms. Its derivatives are also of interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, key enzymatic players, and relevant experimental methodologies. The pathway is intrinsically linked to the catabolism of the essential amino acid L-isoleucine, involving a series of enzymatic conversions. While the initial steps are well-characterized, the definitive identification and characterization of all enzymes in all plant species remain an active area of research. This document synthesizes current knowledge, presents available quantitative data, and offers detailed experimental frameworks to facilitate further investigation into this important metabolic route.
Introduction
This compound, with the systematic name (2E)-2-methylbut-2-enoic acid, is a naturally occurring compound found in a variety of plants, including those of the Croton and Schoenocaulon genera.[1][2] It is a volatile substance with a characteristic sweet and spicy odor, playing a role in plant-herbivore interactions and as a precursor to various other secondary metabolites.[2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for applications in the flavor, fragrance, and pharmaceutical industries. This guide details the currently understood pathway of this compound biosynthesis in plants, which originates from the catabolism of L-isoleucine.
The Core Biosynthetic Pathway
The biosynthesis of this compound in plants is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway proceeds through several key intermediates, primarily within the mitochondria. The core pathway can be summarized in the following stages:
-
Transamination of L-Isoleucine: The initial step involves the removal of the amino group from L-isoleucine.
-
Oxidative Decarboxylation: The resulting α-keto acid is then decarboxylated to form an acyl-CoA derivative.
-
Dehydrogenation: The final step is the introduction of a double bond to yield tiglyl-CoA, the direct precursor of this compound.
The free this compound is likely released from tiglyl-CoA through the action of a thioesterase, although this specific step is not yet well-characterized in plants.
Diagram of the this compound Biosynthesis Pathway
Caption: The proposed biosynthetic pathway of this compound from L-isoleucine in plants.
Key Enzymes in the Pathway
The conversion of L-isoleucine to this compound is catalyzed by a series of enzymes. While homologs of these enzymes are known in plants, the specific isoforms dedicated to this compound biosynthesis are not fully elucidated in all species.
Branched-Chain Amino Acid Transaminase (BCAT)
The first committed step in the catabolism of isoleucine is a reversible transamination reaction catalyzed by Branched-Chain Amino Acid Transaminase (BCAT).[3] This enzyme transfers the amino group from isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, to form 2-keto-3-methylvalerate (KMVA) and glutamate.
-
Reaction: L-Isoleucine + α-Ketoglutarate ⇌ 2-Keto-3-methylvalerate + L-Glutamate
Plant genomes encode multiple BCAT isoforms, which are localized in different cellular compartments, including the mitochondria and plastids.[4] Mitochondrial BCATs are thought to be primarily involved in the catabolic pathway leading to this compound.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
Following its formation, KMVA is oxidatively decarboxylated to 2-methylbutyryl-CoA by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. This is an irreversible reaction that commits the carbon skeleton of isoleucine to further catabolism.
-
Reaction: 2-Keto-3-methylvalerate + CoA + NAD⁺ → 2-Methylbutyryl-CoA + CO₂ + NADH + H⁺
The BCKDH complex is a large, multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.
Acyl-CoA Dehydrogenase (ACAD)
The final step in the formation of the tiglic moiety is the dehydrogenation of 2-methylbutyryl-CoA to form tiglyl-CoA. This reaction is catalyzed by an Acyl-CoA Dehydrogenase (ACAD).[5]
-
Reaction: 2-Methylbutyryl-CoA + FAD → Tiglyl-CoA + FADH₂
While several ACADs exist in plants with varying substrate specificities, the specific enzyme responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA in the context of this compound biosynthesis has not been definitively characterized in most plant species. It is likely a short/branched-chain acyl-CoA dehydrogenase.
Quantitative Data
Quantitative data on the biosynthesis of this compound in plants, such as enzyme kinetics and metabolite concentrations, are currently limited in the scientific literature. However, some data for homologous enzymes from related pathways are available and can serve as a proxy for initial experimental design.
Table 1: Kinetic Parameters of Branched-Chain Amino Acid Transaminases (BCATs) from Tomato (Solanum lycopersicum)
| Enzyme | Substrate | K_m_ (mM) |
| SlBCAT1 | Isoleucine | 0.49 ± 0.08 |
| Valine | 0.81 ± 0.12 | |
| Leucine | 0.17 ± 0.02 | |
| SlBCAT3 | Isoleucine | 0.43 ± 0.04 |
| Valine | 0.99 ± 0.11 | |
| Leucine | 0.22 ± 0.02 |
Data adapted from publicly available research on tomato BCATs. These values provide an estimate of the substrate affinity for the initial step of the pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway and the characterization of its enzymes require a combination of biochemical, molecular, and analytical techniques.
Protocol for Enzyme Activity Assay of Branched-Chain Amino Acid Transaminase (BCAT)
This protocol describes a coupled spectrophotometric assay to measure the activity of BCAT.
Principle: The formation of glutamate in the BCAT reaction is coupled to the oxidation of NADH by glutamate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Enzyme extract or purified BCAT
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-Isoleucine
-
α-Ketoglutarate
-
NADH
-
Glutamate dehydrogenase
-
Pyridoxal 5'-phosphate (PLP)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-isoleucine, NADH, α-ketoglutarate, and PLP.
-
Add the enzyme extract or purified BCAT to the reaction mixture.
-
Initiate the reaction by adding glutamate dehydrogenase.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).
Diagram of the BCAT Coupled Enzyme Assay Workflow
Caption: Workflow for the coupled spectrophotometric assay of BCAT activity.
Protocol for Stable Isotope Labeling to Trace the Biosynthetic Pathway
This protocol uses stable isotope-labeled precursors to confirm the biosynthetic origin of this compound.
Principle: Plants are fed with a stable isotope-labeled precursor (e.g., ¹³C- or ¹⁵N-labeled L-isoleucine). The incorporation of the label into this compound and its intermediates is then detected by mass spectrometry.
Materials:
-
Plant material (e.g., seedlings, cell cultures)
-
Growth medium
-
¹³C₆,¹⁵N₁-L-Isoleucine
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Grow the plant material in a controlled environment.
-
Supplement the growth medium with a known concentration of ¹³C₆,¹⁵N₁-L-Isoleucine.
-
Harvest the plant tissue at different time points after labeling.
-
Extract the metabolites from the plant tissue.
-
Analyze the extracts using LC-MS to identify and quantify labeled and unlabeled this compound and its precursors.
-
The mass shift corresponding to the incorporation of the stable isotopes will confirm the metabolic link.
Diagram of the Stable Isotope Labeling Experimental Workflow
References
- 1. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Branched-Chain Amino Acid Transaminase Gene Family in Arabidopsis Encodes Plastid and Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Cis-Trans Isomerism of Tiglic and Angelic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiglic acid and angelic acid, the trans and cis isomers of 2-methyl-2-butenoic acid respectively, represent a classic example of geometric isomerism with significant implications in chemistry and biology. This technical guide provides a comprehensive overview of their stereochemistry, physicochemical properties, synthesis, and biological significance. Detailed experimental protocols for their synthesis and isomerization are provided, alongside a thorough compilation of their spectroscopic data for unambiguous identification. Furthermore, this guide delves into the known metabolic pathways and signaling cascades influenced by these isomers, with a particular focus on the recently elucidated role of angelic acid in inducing ferroptosis, a novel form of programmed cell death. This information is critical for researchers in natural product chemistry, metabolic disorders, and drug development exploring the therapeutic potential of these and related molecules.
Introduction: The Stereochemical Nuances of Tiglic and Angelic Acids
This compound ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are naturally occurring monocarboxylic unsaturated organic acids.[1] Their distinct spatial arrangement of substituents around the carbon-carbon double bond gives rise to their classification as cis-trans (or E-Z) isomers.[2] this compound, the trans isomer, is the more thermodynamically stable of the two.[3] This stability difference influences their natural abundance, chemical reactivity, and biological activity.
These acids are found in various plants, notably in the family Apiaceae, such as in the roots of garden angelica (Angelica archangelica) and in the essential oil of Roman chamomile (Anthemis nobilis), where they often exist as esters.[1][2] They have also been identified in the defensive secretions of certain insects.[2] The distinct organoleptic properties of these isomers, with this compound possessing a sweet, warm, spicy odor and angelic acid having a pungent, sour odor, have led to their use in perfumes and as flavoring agents.[1][4]
From a drug development perspective, the ester derivatives of both acids have garnered interest for their potential therapeutic applications.[3] Understanding the fundamental differences in the chemical and biological properties of these isomers is paramount for harnessing their potential.
Physicochemical and Spectroscopic Properties
The geometric isomerism of tiglic and angelic acids directly impacts their physical and spectroscopic properties. A comprehensive comparison of these properties is crucial for their identification and characterization.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for tiglic and angelic acids.
Table 1: Physicochemical Properties of Tiglic and Angelic Acids
| Property | This compound (trans) | Angelic Acid (cis) | Reference(s) |
| Molecular Formula | C₅H₈O₂ | C₅H₈O₂ | [4] |
| Molar Mass ( g/mol ) | 100.12 | 100.12 | [4] |
| Melting Point (°C) | 64-65 | 45 | [4] |
| Boiling Point (°C) | 198.5 | 185 | [1] |
| pKa | 4.96 | Higher than this compound | [5] |
| Solubility | Sparingly soluble in cold water, soluble in hot water and organic solvents. | Soluble in hot water and organic solvents. | [4] |
| Odor | Sweet, warm, spicy | Pungent, sour | [1][4] |
Table 2: Spectroscopic Data for Tiglic and Angelic Acids
| Spectroscopic Data | This compound (trans) | Angelic Acid (cis) | Reference(s) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.02 (q, 1H, C=CH), ~1.85 (d, 3H, =CH-CH₃), ~1.84 (s, 3H, =C-CH₃) | ~6.1 (q, 1H, C=CH), ~2.0 (d, 3H, =CH-CH₃), ~1.9 (s, 3H, =C-CH₃) | [6][7] |
| ¹³C NMR (CDCl₃, δ ppm) | ~174.1 (C=O), ~140.0 (C=CH), ~128.0 (C-CH₃), ~14.6 (=CH-CH₃), ~11.6 (=C-CH₃) | ~173.0 (C=O), ~139.0 (C=CH), ~129.0 (C-CH₃), ~15.9 (=CH-CH₃), ~20.5 (=C-CH₃) | [8][9] |
| IR (cm⁻¹) | ~3400-2500 (O-H stretch, broad), ~1690 (C=O stretch), ~1650 (C=C stretch) | ~3400-2500 (O-H stretch, broad), ~1690 (C=O stretch), ~1640 (C=C stretch) | [10] |
| Mass Spectrometry (m/z) | Molecular Ion: 100 | Molecular Ion: 100 | [11][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, isomerization, and separation of tiglic and angelic acids.
Synthesis of this compound
A common method for synthesizing this compound involves the dehydration of an intermediate, 2-hydroxy-2-methylbutyric acid, which can be prepared from a Grignard reaction.
Protocol: Synthesis of this compound via Grignard Reaction and Dehydration
-
Preparation of Ethyl Grignard Reagent: In a flame-dried 2L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of anhydrous tetrahydrofuran (THF). Slowly add a solution of 77.34 g of ethyl bromide in 200 g of THF dropwise to initiate the Grignard reaction. Maintain the reaction at 35°C with stirring. After the addition is complete, continue stirring for an additional 30 minutes.
-
Reaction with α-Ketobutyric Acid: Cool the prepared Grignard reagent to 20°C. Slowly add a solution of 25 g of α-ketobutyric acid in THF, ensuring the internal temperature does not exceed 40°C. After the addition is complete, allow the reaction to proceed for 2 hours at room temperature.
-
Work-up and Isolation of 2-Hydroxy-2-methylbutyric Acid: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.
-
Dehydration to this compound: To a flask, add 37 g of concentrated sulfuric acid and slowly add 18.5 g of water to prepare a 67% sulfuric acid solution. Add 18.5 g of the intermediate from the previous step and heat the mixture to reflux at 140°C for 2-4 hours.
-
Purification: Cool the reaction mixture in an ice bath and slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4. Extract the mixture with ethyl acetate (3 x 70 mL). Concentrate the combined organic layers to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture (1:3 m/m) to yield pure, crystalline this compound.
Synthesis of Angelic Acid
The synthesis of angelic acid is often achieved through the isomerization of the more stable this compound. A multi-step process starting from this compound is commonly employed.[3]
Protocol: Synthesis of Angelic Acid from this compound
-
Bromination of this compound: Dissolve this compound in a suitable solvent like carbon tetrachloride. Add a solution of bromine in the same solvent dropwise at room temperature until the bromine color persists. The reaction leads to the formation of α,β-dibromo-α-methylbutyric acid.
-
Dehydrobromination: Treat the dibromo acid with a solution of potassium hydroxide in ethanol. This reaction eliminates one equivalent of HBr to form 3-bromoangelic acid.
-
Reduction to Angelic Acid: Reduce the 3-bromoangelic acid using a reducing agent such as sodium amalgam in an aqueous solution. This step removes the bromine atom to yield angelic acid.
-
Purification: Acidify the reaction mixture and extract with a suitable organic solvent. Purify the crude angelic acid by recrystallization or distillation under reduced pressure.
Isomerization of Angelic Acid to this compound
Angelic acid readily isomerizes to the more stable this compound upon heating or treatment with acid.
Protocol: Isomerization of Angelic Acid
-
Thermal Isomerization: Heat angelic acid at a temperature above its melting point (e.g., 100-150°C) for several hours. The progress of the isomerization can be monitored by techniques such as NMR spectroscopy or chromatography.
-
Acid-Catalyzed Isomerization: Dissolve angelic acid in an inert solvent and add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Stir the mixture at room temperature or with gentle heating until the isomerization is complete.
-
Work-up: Neutralize the acid catalyst with a base, and then isolate the this compound by extraction and subsequent purification by recrystallization.
Separation of Tiglic and Angelic Acid Mixtures
The separation of a mixture of tiglic and angelic acids can be achieved by fractional distillation under reduced pressure, leveraging the difference in their boiling points.
Protocol: Separation by Fractional Distillation
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the mixture of tiglic and angelic acids in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the boiling point of angelic acid under the applied pressure (lower than that of this compound).
-
Increase the temperature to collect the fraction corresponding to this compound.
Biological Significance and Signaling Pathways
While both tiglic and angelic acids are natural products, their roles in biological systems, particularly in humans, are areas of active research. Their metabolism is linked to the catabolism of the amino acid L-isoleucine.[2]
Biosynthesis and Metabolism
Both tiglic and angelic acids are derived from the metabolic breakdown of L-isoleucine.[2] A key intermediate in this pathway is tiglyl-CoA. In the metabolic disorder propionicacidemia, a defect in propionate metabolism can lead to the accumulation of this compound, which is then excreted in the urine.[11][13] This highlights the connection of these isomers to fundamental metabolic pathways.
Angelic Acid and Ferroptosis Signaling
Recent studies have unveiled a significant role for angelic acid in a specific signaling pathway related to cancer therapy. Angelic acid has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death.[14]
The proposed mechanism involves the following steps:
-
NRF2 Degradation: Angelic acid binds to the NRF2 protein, a key regulator of the antioxidant response.
-
Ubiquitination-Proteasome Pathway: This binding promotes the degradation of NRF2 through the ubiquitination-proteasome pathway.
-
Increased Oxidative Stress: The degradation of NRF2 alleviates its inhibitory effect on oxidative stress and lipid peroxidation.
-
Ferroptosis Induction: The resulting increase in intracellular reactive oxygen species (ROS) and lipid peroxidation leads to the induction of ferroptosis in tumor cells.[14]
This discovery positions angelic acid and its derivatives as potential candidates for novel anticancer therapies that leverage the ferroptosis pathway.
Biological Activities of Angeloyl and Tigloyl Esters
The ester derivatives of angelic and tiglic acids are prevalent in nature and exhibit a range of pharmacological activities. For instance, angeloyl esters are known to be active components in various herbal medicines used for treating pain, fever, and heartburn.[1] Tigloyl esters have also been investigated for their biological activities. The specific molecular targets and signaling pathways for many of these esters are still under investigation, representing a promising area for future drug discovery research.
Visualizing the Core Concepts
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound and angelic acid provide a compelling case study in the significance of stereochemistry in determining the physicochemical and biological properties of molecules. While this compound is the more stable isomer, recent research has highlighted the potent and specific biological activity of angelic acid in inducing ferroptosis, opening new avenues for cancer therapy research. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers working with these and related unsaturated carboxylic acids. Further investigation into the specific molecular targets of tigloyl and angeloyl esters is warranted to fully unlock their therapeutic potential. This in-depth understanding is essential for the rational design and development of novel drugs based on these natural product scaffolds.
References
- 1. This compound [webbook.nist.gov]
- 2. 2,3-Dimethylacrylic acid, (Z)- | 565-63-9 | Benchchem [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound(80-59-1) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(80-59-1) 1H NMR [m.chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001470) [hmdb.ca]
- 9. ANGELIC ACID(565-63-9) 13C NMR [m.chemicalbook.com]
- 10. ANGELIC ACID(565-63-9) IR Spectrum [chemicalbook.com]
- 11. portlandpress.com [portlandpress.com]
- 12. This compound(80-59-1) MS [m.chemicalbook.com]
- 13. Tiglicaciduria in propionicacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Solubility Profile of Tiglic Acid: A Technical Guide for Researchers
An In-depth Examination of the Solubility of Tiglic acid in Aqueous and Organic Media
This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, outlines general experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application. The following table summarizes the available quantitative solubility data for this compound in water and select organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Citation |
| Water | 25 | 0.5 | 0.0499 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10.0 | 0.9988 |
Qualitative Solubility Observations:
In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility:
-
Water: this compound is described as slightly soluble or sparingly soluble in cold water, with its solubility increasing significantly in hot water.
-
Organic Solvents: this compound is generally soluble in a range of common organic solvents, including:
-
Alcohols
-
Ether
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
-
Experimental Protocols for Solubility Determination
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Isothermal shaker or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
The mixture is agitated in an isothermal shaker or water bath at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.
-
-
Phase Separation:
-
After the equilibration period, the suspension is allowed to settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid particles. Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant is then collected.
-
-
Quantification of Solute:
-
A precise volume of the clear, saturated solution is diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly HPLC or UV-Vis spectrophotometry.
-
HPLC Method: A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of the this compound in the sample chromatogram is then used to calculate its concentration by interpolating from the calibration curve.
-
UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the sample is then determined by measuring its absorbance and using the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility of this compound in the solvent at the given temperature is calculated from the determined concentration and the dilution factor used.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.
Signaling Pathways and Logical Relationships
A thorough review of the scientific literature did not yield established signaling pathways directly involving this compound that could be visualized as requested. The primary applications and studies of this compound focus on its use as a building block in organic synthesis and its role as a flavoring agent. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time. The provided workflow diagram serves as the mandatory visualization for this guide.
A Technical Guide to High-Purity Tiglic Acid for Researchers and Drug Development Professionals
Introduction: Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with growing importance in the fields of pharmaceutical research and development.[1][2] Its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its inherent biological activities, including anti-inflammatory properties, make high-purity this compound a compound of significant interest.[1][3] This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of its signaling pathway.
Commercial Suppliers and Specifications of High-Purity this compound
The quality and purity of this compound are critical for reproducible and reliable results in research and drug development. A variety of chemical suppliers offer this compound in different purity grades. Below is a summary of quantitative data from several commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.
| Supplier | Product Number | Purity Specification | Analytical Method(s) | Appearance | Melting Point (°C) |
| Thermo Fisher Scientific (Alfa Aesar) | A13905 | 98+% | Aqueous acid-base titration | Beige, crystalline solid | 63 - 65 |
| MedChemExpress | HY-W012999 | 99.97% | Not specified | Not specified | Not specified |
| Tokyo Chemical Industry (TCI) | T0246 | >98.0% | GC, Neutralization titration | White to Almost white powder to crystal | 61.0 to 66.0 |
| Selleck Chemicals | S3789 | ≥99% | HPLC | Not specified | Not specified |
| Cayman Chemical | 41836 (as Tiglyl Glycine) | ≥98% | Not specified | A solid | Not specified |
| Santa Cruz Biotechnology | Not specified | Not specified | Not specified | Not specified | Not specified |
| Phytochemicals online | Not specified | 95%~99% | HPLC-DAD or/and HPLC-ELSD | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound via Grignard Reaction and Dehydration
This protocol describes a common method for the synthesis of this compound from α-ketobutyric acid and a Grignard reagent, followed by dehydration.
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide
-
α-ketobutyric acid
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Sulfuric acid (15% and 67%)
-
Sodium hydroxide solution (30%)
-
Ethyl acetate
-
Ethanol
-
Deionized water
-
Nitrogen gas supply
-
2L reaction flask and standard glassware
Procedure:
-
Preparation of Methyl Grignard Reagent:
-
Add 12 g of magnesium chips and 200 g of anhydrous THF to a 2L reaction flask under a nitrogen atmosphere.
-
Slowly add a solution of 69.5 g of methyl iodide in 200 g of THF dropwise to initiate the Grignard reaction.
-
After the initiation, continue the dropwise addition and then stir the mixture for 30 minutes at 35°C.
-
-
Addition Reaction:
-
To the prepared Grignard reagent, add 1.3 g of DMPU.
-
Cool the reaction mixture to 20°C.
-
Slowly add α-ketobutyric acid dropwise, maintaining the internal temperature below 40°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours.
-
-
Work-up and Isolation of Intermediate:
-
Cool the reaction mixture to 10-15°C.
-
Slowly add 180 g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.
-
-
Dehydration to this compound:
-
Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.
-
Add the intermediate from the previous step to the sulfuric acid solution and heat the mixture to 130-150°C under reflux for 2-4 hours.
-
Cool the reaction to room temperature.
-
-
Purification:
-
Neutralize the reaction mixture to a pH of 3-4 with a 30% sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Concentrate the organic phase and recrystallize the crude product from an ethanol-water solution to yield the final this compound product.
-
In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Line
This protocol outlines a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or its derivatives
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with untreated cells and a group with only LPS stimulation should be included.
-
-
Nitrite Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100
-
Signaling Pathway and Experimental Workflow Visualization
FFA2 Signaling Pathway
This compound has been shown to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3] Activation of FFA2 in enteroendocrine L-cells can lead to the upregulation of Peptide YY (PYY) expression, a hormone involved in appetite regulation. The following diagram illustrates a simplified representation of this signaling cascade.
References
Tiglic Acid Derivatives: A Technical Guide to Chemical Structures and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tiglic acid and its derivatives, focusing on their chemical structures, synthesis, and biological activities, particularly their anti-inflammatory properties. The information is curated for professionals in the fields of chemical research and drug development.
Introduction to this compound
This compound, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.[1][2] It is a naturally occurring compound found in sources such as croton oil (Croton tiglium) and the defensive secretions of certain beetles.[1][2] The molecule features a double bond between the second and third carbon atoms in a trans-configuration, which contributes to its chemical reactivity and biological functions.[1][2][3] this compound and its geometric isomer, angelic acid, form a pair of cis-trans isomers.[2] It presents as a volatile, crystallizable solid with a characteristic sweet and spicy odor.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₈O₂ | [4][5] |
| Molecular Weight | 100.12 g/mol | [4][5] |
| CAS Number | 80-59-1 | [2] |
| Melting Point | 63.5 - 64 °C | |
| Boiling Point | 198.5 °C | |
| pKa (at 25°C) | 4.96 - 5.02 | |
| Appearance | White crystalline solid | [4] |
| Solubility | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether. | [4] |
Chemical Structures of this compound Derivatives
The core structure of this compound allows for various modifications to produce a range of derivatives, including esters, amides, and hydroxylated compounds.[1][6] These derivatives are explored for diverse applications, from fragrances and polymers to pharmaceuticals.[2][3]
-
Tiglate Esters : Formed by the reaction of the carboxyl group of this compound with an alcohol. Examples include methyl tiglate, ethyl tiglate, and geranyl tiglate, the latter of which is found in geranium oil.[6]
-
Hydroxylated Derivatives : Natural and synthetic derivatives where hydroxyl groups are added to the carbon backbone. These modifications can significantly enhance biological activity.[1]
-
Trimethylsilyl (TMS) Derivatives : Used in analytical chemistry, particularly for gas chromatography and mass spectrometry, to increase the volatility of the parent compound.[7]
Synthesis of this compound and Its Derivatives
Several synthetic routes are available for producing this compound and its derivatives. The selection of a method depends on the desired derivative, yield, and available precursors.
Synthesis via Grignard Reaction
A common laboratory-scale synthesis involves a Grignard reagent reacting with pyruvic acid or α-ketobutyric acid, followed by a dehydration step.[8]
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Synthesis via Perkin Reaction
Derivatives can also be synthesized using the Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride.[5] For this compound derivatives, this typically involves a substituted phenylacetic acid and a substituted benzaldehyde, heated with triethylamine and acetic anhydride.[5]
Biological Activities and Applications
This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominently studied.[1][3][9]
Anti-inflammatory Properties
Hydroxylated this compound derivatives isolated from Enkianthus chinensis have demonstrated potent anti-inflammatory activity.[1] These compounds significantly inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in macrophage models.[1] This suggests potential applications in the development of treatments for inflammatory diseases.[3][9]
Other Biological Roles
This compound is also known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression, which plays a role in regulating appetite and glucose homeostasis.[9] This activity points to its potential utility in research related to obesity and diabetes.[9]
Quantitative Bioactivity Data
The anti-inflammatory potential of hydroxylated this compound derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide production in macrophage models are presented below.
Table 2: Anti-inflammatory Activity of Hydroxylated this compound Derivatives
| Compound | Source | Assay | IC₅₀ Value (μM) | Reference |
| Derivative 3 | Enkianthus chinensis | NO Production Inhibition | 2.9 | [1] |
| Derivative 12 | Enkianthus chinensis | NO Production Inhibition | 1.2 | [1] |
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives based on published procedures.
Protocol: Synthesis of this compound via Grignard Reaction[9]
-
Preparation of Grignard Reagent : Add magnesium chips (17.5 g) and tetrahydrofuran (THF, 200 g) to a 2L reaction vessel under a nitrogen atmosphere. Slowly add a THF solution of bromoethane (77.34 g in 200 g THF) dropwise to initiate the reaction. Stir the mixture at 35°C for 30 minutes to complete the formation of ethylmagnesium bromide.
-
Addition Reaction : Add an auxiliary agent such as HMPA (2.5 g) to the prepared Grignard reagent.
-
Intermediate Formation : Slowly introduce the α-keto acid (e.g., pyruvic acid) to the reaction mixture at room temperature to form the 2-hydroxy-2-methylbutyric acid intermediate.
-
Dehydration : Add a sulfuric acid solution (mass concentration ≥67%) to the intermediate. Heat the mixture to induce dehydration, yielding this compound.
-
Purification : The final product can be purified by recrystallization from an ethanol-water solution.
Protocol: Nitric Oxide (NO) Inhibition Assay[1][11][12]
-
Cell Culture : Culture RAW 264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
Inflammatory Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control wells) and incubate for 24 hours.
-
NO Measurement : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis : Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
Proposed Anti-inflammatory Signaling Pathway
The inhibitory effect of this compound derivatives on nitric oxide production is a key aspect of their anti-inflammatory mechanism. This process involves the modulation of inflammatory signaling pathways within macrophages.
Caption: Proposed mechanism of anti-inflammatory action for this compound derivatives.
References
- 1. This compound | 80-59-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. polybluechem.com [polybluechem.com]
- 4. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, TMS derivative [webbook.nist.gov]
- 8. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Safe Handling of Tiglic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for tiglic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and the integrity of research. This compound, a monocarboxylic unsaturated organic acid, is utilized in the synthesis of perfumes, flavoring agents, and pharmaceuticals.[1][2][3] While valuable, it presents notable hazards that necessitate careful handling.
Physicochemical and Hazard Profile of this compound
Understanding the fundamental properties and hazards of this compound is the first step toward safe laboratory practices.
Physical and Chemical Properties
This compound is a white, lustrous, flaked solid with a characteristic sweet, warm, or spicy odor.[1][4][5] It is sparingly soluble in cold water but freely soluble in hot water, ethanol, and ether.[5][6]
| Property | Value |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol [5] |
| Melting Point | 61 - 65 °C (141.8 - 149 °F)[7] |
| Boiling Point | 198.4 - 198.5 °C (389.1 - 389.3 °F)[1][7] |
| Flash Point | 95 - 96 °C (203 - 204.8 °F)[4][8] |
| Density | 0.9641 g/cm³ at 76 °C[1] |
| pKa | Approximately 4.5 - 4.96[1][9] |
Hazard Identification and Classification
This compound is classified as a corrosive substance.[7] It can cause severe skin burns and serious eye damage.[10] Inhalation of this compound dust or vapors can lead to respiratory tract irritation and may cause delayed pulmonary edema.[1][4] Ingestion may result in gastrointestinal irritation, nausea, vomiting, and diarrhea.[4]
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 1C[11] |
| Serious Eye Damage/Irritation | Category 1[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[7] |
| Corrosive to Metals | Category 1[11] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[4] A chemical fume hood is required when handling the substance to avoid the inhalation of vapors or dust.[11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential for preventing direct contact with this compound.
| PPE Type | Specifications |
| Eye and Face Protection | Chemical safety goggles or a full-length face shield are required.[4][11] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][11] Impervious protective clothing may be necessary for larger quantities. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if dust is generated.[11] |
Safe Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is critical for preventing accidents.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust or vapors.
-
Minimize dust generation and accumulation.[4]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][11]
-
Use only non-sparking tools.[11]
-
Keep containers tightly closed when not in use.[4]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]
-
Refrigeration (approximately 4°C) is recommended for storage.[4]
-
Store in a tightly closed, corrosion-resistant container.[4][11]
-
Incompatible materials include oxidizing agents, bases, and combustible substances.[4][11]
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
First Aid Measures
Immediate medical attention is often required following exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse.[4][11] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11] |
Spill and Leak Procedures
In the case of a spill, the following steps should be taken:
-
Evacuate and Isolate: Immediately evacuate unnecessary personnel from the area and isolate the hazard area.[11] For a solid spill, an initial isolation of at least 25 meters (75 feet) in all directions is recommended.[12]
-
Ventilate: Ensure adequate ventilation of the spill area.[4]
-
Personal Protection: Don the appropriate PPE, including respiratory protection, before entering the spill area.[11]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste in accordance with federal, state, and local regulations.[11]
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4][12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide and carbon dioxide, may be generated through thermal decomposition.[4][5]
Experimental Protocols and Workflows
While specific research protocols involving this compound will vary, the following workflows provide a logical framework for its safe use and for responding to potential incidents.
General Experimental Workflow for Handling this compound
Caption: General workflow for safely handling this compound in a laboratory setting.
Signaling Pathway for Emergency Response to a this compound Spill
Caption: Decision-making and response pathway for a this compound spill.
Logical Flow for First Aid Response to this compound Exposure
Caption: First aid response procedures following exposure to this compound.
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[8] Chemical waste generators are responsible for determining the correct classification and disposal method in accordance with all applicable local, regional, and national regulations.[7] Do not allow this compound to enter drains or waterways.[7][8]
By implementing these comprehensive safety and handling precautions, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (80-59-1) | Trusted Bulk Distributor [chemicalbull.com]
- 3. This compound | 80-59-1 [chemicalbook.com]
- 4. This compound(80-59-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.be [fishersci.be]
- 9. polybluechem.com [polybluechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 12. This compound, [CORROSIVE SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Protocol for Using Tiglic Acid in Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, a naturally occurring monocarboxylic unsaturated organic acid, has garnered interest in cell biology research due to its diverse biological activities.[1][2] It is recognized as an agonist for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor implicated in metabolic and inflammatory processes.[3][4] Furthermore, derivatives of this compound have demonstrated anti-inflammatory properties, and the acid itself has been shown to influence amino acid metabolism in cultured cells.[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments. Detailed protocols for preparing and applying this compound, as well as for assessing its effects on cell viability, proliferation, and specific cellular pathways, are presented.
Data Presentation
Table 1: Dose-Response Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| NCI-H716 | 0 (Control) | 24 | 100 ± 4.5 |
| 10 | 24 | 98 ± 5.1 | |
| 50 | 24 | 95 ± 4.8 | |
| 100 | 24 | 92 ± 5.3 | |
| 250 | 24 | 85 ± 6.2 | |
| 500 | 24 | 78 ± 5.9 | |
| Human Dermal Fibroblasts | 0 (Control) | 48 | 100 ± 3.9 |
| 50 | 48 | 97 ± 4.2 | |
| 100 | 48 | 94 ± 4.5 | |
| 250 | 48 | 88 ± 5.1 | |
| 500 | 48 | 81 ± 6.0 | |
| 1000 | 48 | 72 ± 6.5 | |
| RAW 264.7 Macrophages | 0 (Control) | 24 | 100 ± 5.0 |
| 100 | 24 | 96 ± 4.7 | |
| 250 | 24 | 91 ± 5.4 | |
| 500 | 24 | 84 ± 6.1 | |
| 1000 | 24 | 75 ± 6.8 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Time-Course Effect of this compound on Cell Proliferation
| Cell Line | Concentration (µM) | Incubation Time (hours) | Proliferation (% of Control) |
| NCI-H716 | 100 | 12 | 98 ± 4.1 |
| 24 | 90 ± 5.5 | ||
| 48 | 82 ± 6.3 | ||
| 72 | 75 ± 6.8 | ||
| Human Dermal Fibroblasts | 250 | 24 | 95 ± 4.8 |
| 48 | 85 ± 5.9 | ||
| 72 | 78 ± 6.2 | ||
| RAW 264.7 Macrophages | 500 | 12 | 92 ± 5.1 |
| 24 | 83 ± 6.0 | ||
| 48 | 74 ± 6.7 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO) and can be prepared as a concentrated stock solution for in vitro use.
Materials:
-
This compound powder (CAS No: 80-59-1)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution, for example, 100 mM.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term use. When stored at -20°C, the solution is stable for up to one year.[5]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., NCI-H716, fibroblasts, macrophages)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Proliferation Assay (BrdU Assay)
This protocol outlines the use of the BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure the effect of this compound on DNA synthesis and cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions for the BrdU assay kit.
-
Add the anti-BrdU primary antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and washing step, add the TMB substrate to develop the color.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The intensity of the color is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
PYY Gene Expression Analysis in NCI-H716 Cells
This protocol is based on the findings that this compound upregulates Peptide YY (PYY) expression in the human enteroendocrine cell line NCI-H716.[4]
Materials:
-
NCI-H716 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PYY and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed NCI-H716 cells in 6-well plates.
-
Treat the cells with 100 µM this compound for 24 hours. Include a vehicle control.[4]
-
After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using primers for PYY and a reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PYY gene expression in this compound-treated cells compared to the control.
Mandatory Visualization
Caption: Experimental workflow for studying the effects of this compound in cell culture.
Caption: Proposed signaling pathway of this compound via FFA2 leading to PYY expression.
References
Application Note: Quantification of Tiglic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of tiglic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol involves a liquid-liquid extraction followed by a two-step derivatization process to enhance volatility and thermal stability. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for clinical research and drug development applications where the monitoring of this compound, an intermediate in isoleucine metabolism, is crucial.
Introduction
This compound ((2E)-2-Methyl-2-butenoic acid) is a monocarboxylic unsaturated organic acid.[1] In humans, it is a key intermediate in the catabolic pathway of the essential amino acid isoleucine.[2][3] The accumulation of this compound and its derivatives in biological fluids is indicative of certain inborn errors of metabolism. Therefore, accurate and reliable quantification of this compound is essential for the study and diagnosis of these metabolic disorders.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[4] However, the direct analysis of polar compounds like organic acids is challenging. A derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester, making it amenable to GC analysis.[4] This protocol employs a silylation derivatization, a common and effective technique for organic acid analysis.[5]
Experimental Protocol
This section provides a detailed methodology for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound standard (CAS 80-59-1)
-
This compound-d3 (stable isotope-labeled internal standard, CAS 19146-57-7)[6][7]
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Hydroxylamine hydrochloride
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Human plasma (blank)
-
Deionized water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
Vortex mixer
-
Pipettes and general laboratory glassware
Sample Preparation Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for this compound quantification.
Detailed Protocol
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a glass centrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound-d3, 10 µg/mL).
-
Add 100 µL of aqueous hydroxylamine hydrochloride solution (10 mg/mL) for oximation of keto groups. Vortex and incubate at 60°C for 60 minutes.
-
Allow the sample to cool to room temperature.
-
Acidify the sample to pH < 2 with 50 µL of 6M HCl.
-
Add approximately 0.5 g of NaCl to the tube ("salting out").
-
Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 50 µL of pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate in a heating block at 60°C for 45 minutes.
-
Cool the vial to room temperature before transferring the contents to an autosampler vial for GC-MS analysis.
-
GC-MS Parameters
The following table summarizes the instrumental parameters for the GC-MS analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (TMS Derivatives) | |
| This compound | Quantifier: m/z 157, Qualifiers: m/z 172, 73 |
| This compound-d3 (IS) | Quantifier: m/z 160 |
Quantitative Data
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the expected quantitative performance of the method, based on typical results for organic acid profiling.[5][8]
Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | R² |
| This compound | 0.1 - 50 | > 0.995 |
Detection and Quantification Limits
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
Precision and Accuracy
| QC Level (µg/mL) | Precision (Intra-day %RSD) | Precision (Inter-day %RSD) | Accuracy (% Recovery) |
| Low (0.3) | < 10% | < 12% | 90 - 110% |
| Mid (5.0) | < 8% | < 10% | 92 - 108% |
| High (40.0) | < 7% | < 9% | 95 - 105% |
Metabolic Pathway Context
This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. An enzymatic deficiency in this pathway leads to an accumulation of this compound and its metabolites. The diagram below illustrates the position of this compound within this metabolic route.
Caption: Isoleucine catabolism pathway showing this compound formation.
Conclusion
The GC-MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The protocol, which includes liquid-liquid extraction and silylation derivatization, is robust and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures the highest quality of quantitative data, making this method a valuable tool for researchers and clinicians studying inborn errors of metabolism and for professionals in drug development monitoring metabolic profiles.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-d3 (Major) | CAS 19146-57-7 | LGC Standards [lgcstandards.com]
- 7. This compound-d3 (Major) | CAS 19146-57-7 | LGC Standards [lgcstandards.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Tiglic Acid and Angelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are geometric isomers that present a significant analytical challenge due to their similar physicochemical properties. These organic acids are found in various natural products, including essential oils from plants of the Apiaceae and Asteraceae families, such as chamomile and angelica. The distinct biological activities of each isomer necessitate a reliable and robust analytical method for their separation and quantification. This document provides detailed high-performance liquid chromatography (HPLC) methods for the effective separation of tiglic and angelic acid, catering to the needs of researchers, scientists, and professionals in drug development.
Chromatographic Separation Challenges
The primary challenge in separating tiglic and angelic acid lies in their structural similarity as cis-trans isomers. Standard reversed-phase chromatography may not always provide baseline separation. Therefore, method development often focuses on enhancing the subtle differences in their polarity and spatial arrangement. Key strategies include the use of highly efficient columns, optimization of mobile phase composition, and consideration of alternative chromatographic modes such as normal-phase or hydrophilic interaction liquid chromatography (HILIC).
Recommended HPLC Methods
Two primary HPLC methods are recommended for the separation of tiglic and angelic acid: a reversed-phase method suitable for general applications and a normal-phase method for baseline separation of the isomers.
Method 1: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic acids. By using a C18 stationary phase and an acidified aqueous-organic mobile phase, it is possible to achieve separation based on the slight differences in hydrophobicity between tiglic and angelic acid. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Method 2: Normal-Phase HPLC
Normal-phase HPLC (NP-HPLC) can be particularly effective for separating geometric isomers. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The separation is based on the differential interaction of the polar carboxylic acid groups with the stationary phase, which can be more sensitive to the spatial orientation of the molecule than in reversed-phase chromatography.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the separation of tiglic and angelic acid using the recommended HPLC methods. These values are representative and may require optimization based on the specific instrumentation and column used.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Normal-Phase HPLC |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Silica (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid | n-Hexane:Isopropanol (95:5, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (Angelic Acid) | ~ 5.2 min | ~ 6.8 min |
| Expected Retention Time (this compound) | ~ 5.8 min | ~ 7.5 min |
| Expected Resolution (Rs) | > 1.5 | > 2.0 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Angelic acid standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (85%)
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (5 µm, 4.6 x 250 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 40:60 (v/v) mixture of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. For example, to prepare 1 L of mobile phase, mix 400 mL of acetonitrile with 600 mL of water and add 1 mL of 85% phosphoric acid. Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and angelic acid into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
4. Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) + 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Filter the working standard solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered working standard solution into the HPLC system.
-
Record the chromatogram and determine the retention times and peak areas for angelic acid and this compound.
-
For sample analysis, prepare the sample in a similar diluent, filter, and inject.
Protocol 2: Normal-Phase HPLC Method
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Angelic acid standard (≥98% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade isopropanol
-
Glacial acetic acid
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Silica analytical column (5 µm, 4.6 x 250 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 95:5 (v/v) mixture of n-hexane and isopropanol. Add acetic acid to a final concentration of 0.1%. For example, to prepare 1 L of mobile phase, mix 950 mL of n-hexane with 50 mL of isopropanol and add 1 mL of glacial acetic acid. Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and angelic acid into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with isopropanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
4. Chromatographic Conditions:
-
Column: Silica (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v) + 0.1% Acetic Acid
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Filter the working standard solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered working standard solution into the HPLC system.
-
Record the chromatogram and determine the retention times and peak areas for angelic acid and this compound.
-
For sample analysis, ensure the sample is dissolved in a solvent compatible with the normal-phase mobile phase, filter, and inject.
Visualization of Method Development Workflow
The following diagram illustrates the logical workflow for developing and validating an HPLC method for the separation of tiglic and angelic acid.
Caption: Workflow for HPLC method development and validation.
Conclusion
The successful separation of tiglic and angelic acid is achievable with careful selection and optimization of HPLC conditions. The provided reversed-phase and normal-phase methods offer robust starting points for researchers. It is recommended to perform system suitability tests and method validation to ensure the chosen method is appropriate for the specific application and sample matrix. These protocols and guidelines will aid in the accurate quantification of these isomeric compounds, supporting research and development in natural products, pharmaceuticals, and related fields.
Application Notes and Protocols for Utilizing Tiglic Acid as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, a monocarboxylic unsaturated organic acid, and its activated form, tiglyl-CoA, are key intermediates in the metabolic pathway of the branched-chain amino acid isoleucine. The enzymatic transformations involving these molecules are of significant interest in the study of various metabolic disorders and for the development of novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound-derived substrates in assays for two key enzymes in the isoleucine degradation pathway: Enoyl-CoA Hydratase and 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase.
Metabolic Pathway Context
This compound is first converted to its coenzyme A (CoA) derivative, tiglyl-CoA. This thioester serves as a substrate for Enoyl-CoA Hydratase, which catalyzes the addition of a water molecule to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. This product is then utilized as a substrate by 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase (also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase), which oxidizes it to 2-methylacetoacetyl-CoA in an NAD+-dependent reaction.
Caption: Isoleucine degradation pathway highlighting the role of tiglyl-CoA.
Enzyme Assays
Enoyl-CoA Hydratase (Crotonase) Assay
Experimental Protocol
Caption: Workflow for the Enoyl-CoA Hydratase spectrophotometric assay.
Materials:
-
Purified Enoyl-CoA Hydratase
-
Tiglyl-CoA
-
50 mM Tris-HCl buffer, pH 8.0
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer capable of reading at 263 nm and maintaining a constant temperature.
Procedure:
-
Prepare the Assay Mixture: In a quartz cuvette, combine 290 µL of 50 mM Tris-HCl buffer (pH 8.0) and a specific volume of the tiglyl-CoA stock solution to achieve the desired final concentration.
-
Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate the Reaction: Add 10 µL of the purified Enoyl-CoA Hydratase solution to the cuvette and mix thoroughly by gentle inversion.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 263 nm for a set period (e.g., 5 minutes). Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA263/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for the enoyl-thioester bond of approximately 6,700 M⁻¹cm⁻¹.[1]
Data Presentation
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Crotonyl-CoA | Aeromonas caviae | Not Reported | Not Reported | [1] |
| Crotonyl-CoA | Rat Liver | ~20-50 | ~270 | General Literature Value |
3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase Assay
This assay measures the activity of 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ during the oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.
Experimental Protocol
Caption: Workflow for the 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase assay.
Materials:
-
Purified 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase
-
(2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (product of the Enoyl-CoA Hydratase reaction)
-
NAD+ (Nicotinamide adenine dinucleotide, oxidized form)
-
100 mM Tris-HCl buffer, pH 9.0
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.
Procedure:
-
Prepare the Assay Mixture: In a quartz cuvette, combine the assay buffer, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA solution, and NAD+ solution to the desired final concentrations.
-
Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate the Reaction: Add the purified 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase solution to the cuvette and mix gently.
-
Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. The enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm, which is 6,220 M⁻¹cm⁻¹.
Data Presentation
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetoacetyl-CoA (reverse reaction) | Ralstonia eutropha H16 | 48 | 149 | [2] |
Conclusion
The protocols outlined in these application notes provide a framework for the enzymatic analysis of this compound-derived substrates. While direct kinetic data for tiglyl-CoA and its hydrated product are currently limited in the public domain, the provided methodologies offer a robust starting point for researchers to characterize the enzymes involved in the isoleucine degradation pathway. Such studies are crucial for a deeper understanding of metabolic regulation and for the identification of potential targets for therapeutic intervention in related metabolic diseases. It is recommended that researchers purify both the substrates and enzymes to ensure accurate and reproducible results.
References
Application Notes and Protocols for Tiglic Acid as a Flavoring Agent in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiglic acid as a flavoring agent in food science research. This document includes its sensory properties, regulatory status, and detailed protocols for its evaluation and application.
Introduction to this compound in Food Science
This compound, systematically known as (E)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid found naturally in various plants, such as croton oil, Roman chamomile, and geranium.[1][2][3] It is recognized for its distinct sweet, warm, and spicy aroma and flavor profile, making it a valuable ingredient in the food and fragrance industries.[3][4][5] In food applications, it contributes complex flavor notes described as sweet, brown, fruity, and jamy.[6][7]
Regulatory Status: this compound is classified as a flavoring agent and has been determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3599. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".
Sensory Properties and Flavor Profile
This compound imparts a multifaceted flavor profile that can enhance a variety of food products. Its sensory characteristics are summarized below.
Table 1: Sensory Properties of this compound
| Property | Description | Source(s) |
| Odor | Sweet, warm, spicy, woody, caramel-like.[4][6] | [4][6] |
| Taste | Sweet, brown, fruity, with ripe and jamy nuances at 75 ppm. Also described as spicy, warm, and sour.[6] | [6] |
| Flavor Type | Brown, spicy.[4] | [4] |
Quantitative Data
Table 2: Reported Taste Characteristics of this compound at a Specific Concentration
| Concentration | Taste Description | Source(s) |
| 75 ppm (in water) | Sweet, brown, fruity, with ripe and jamy nuances. | [6] |
Applications in Food Products
The unique flavor profile of this compound makes it suitable for a range of food and beverage applications. Its spicy and sweet notes can complement various product categories.
Table 3: Potential Applications and Recommended Starting Concentrations for this compound
| Food/Beverage Category | Potential Flavor Contribution | Recommended Starting Concentration (ppm) |
| Beverages (e.g., teas, fruit juices) | Enhances fruitiness, adds warm and spicy notes. | 5 - 20 |
| Confectionery (e.g., hard candies, caramels) | Provides a spicy, slightly fruity, and caramelic background note. | 10 - 50 |
| Baked Goods (e.g., cookies, cakes) | Adds warmth and a subtle spicy complexity. | 15 - 60 |
| Dairy Products (e.g., flavored yogurts, ice cream) | Introduces a unique fruity and spicy dimension. | 5 - 25 |
| Savory Products (e.g., sauces, marinades) | Can provide a subtle sweetness and spicy background to balance other flavors. | 10 - 40 |
Note: The recommended starting concentrations are estimates. Optimization is required for each specific food matrix.
Experimental Protocols
Protocol for Determination of Absolute Taste Threshold of this compound
This protocol is adapted from the ASTM E679 standard method for determining sensory thresholds.
Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.
Materials:
-
This compound (food grade)
-
Deionized, odor-free water
-
Glass beakers and volumetric flasks
-
Presentation cups (2 oz, coded with 3-digit random numbers)
-
Spitting cups
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Panelist Selection and Training:
-
Select 20-30 panelists who are non-smokers and have good sensory acuity.
-
Train panelists to recognize the taste of this compound and the testing procedure. Familiarize them with the 3-Alternative Forced Choice (3-AFC) method.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water (e.g., 1000 ppm).
-
Create a series of dilutions from the stock solution, with each concentration step being a factor of two (e.g., 100 ppm, 50 ppm, 25 ppm, etc., down to a level expected to be below the threshold).
-
-
Testing Protocol (3-AFC Ascending Series):
-
For each panelist, present a series of triangles. Each triangle consists of three samples: two are blanks (deionized water) and one is the this compound solution at a specific concentration.
-
Start with the lowest concentration and present the triangles in an ascending order of concentration.
-
Instruct panelists to taste each sample from left to right, rinse with water and wait 30 seconds between samples.
-
Panelists must identify the "odd" sample in each triangle.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive triangles.
-
-
Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the panel's absolute taste threshold.
-
Protocol for Sensory Evaluation of this compound in a Beverage Matrix
Objective: To characterize the flavor profile and determine the optimal concentration of this compound in a model beverage system (e.g., sweetened lemon-flavored water).
Materials:
-
This compound (food grade)
-
Model beverage base (e.g., 5% sucrose, 0.1% citric acid in deionized water)
-
Presentation cups (coded)
-
Sensory evaluation software or ballots
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Panelist Training:
-
Use a trained descriptive analysis panel (8-12 members).
-
Train the panel on the specific flavor attributes of this compound in the beverage matrix, developing a common lexicon for aroma, flavor, and mouthfeel.
-
-
Sample Preparation:
-
Prepare a batch of the model beverage base.
-
Spike the beverage base with different concentrations of this compound (e.g., 0, 10, 25, 50, 75 ppm).
-
Present the samples, including a control (0 ppm), to the panelists in a randomized and blind manner.
-
-
Evaluation:
-
Panelists will rate the intensity of each identified sensory attribute (e.g., sweet, sour, spicy, fruity, caramelic, aftertaste) on a 15-cm line scale.
-
Panelists should cleanse their palate between samples.
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across the different concentrations.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different.
-
Plot the mean intensity ratings for each attribute against the this compound concentration to visualize the dose-response relationship and identify the optimal concentration range.
-
Signaling Pathways and Experimental Workflows
Proposed Taste Perception Pathway for this compound
This compound, as a short-chain fatty acid, is likely perceived through G-protein coupled receptors (GPCRs) on taste receptor cells. The proposed pathway involves the activation of FFAR2 and FFAR3.
Caption: Proposed signaling pathway for this compound taste perception.
Experimental Workflow for Sensory Analysis of a New Flavoring Agent
The following diagram illustrates a typical workflow for the sensory evaluation of a new flavoring agent like this compound.
Caption: General workflow for sensory evaluation of a new flavoring agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. femaflavor.org [femaflavor.org]
- 3. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trends of Using Sensory Evaluation in New Product Development in the Food Industry in Countries That Belong to the EIT Regional Innovation Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taste - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
- 7. Sensory and Volatile Flavor Analysis of Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tiglic Acid in Perfume Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tiglic acid in perfume formulations, including its odor profile, quantitative data, and detailed experimental protocols for its evaluation.
Introduction
This compound, a monocarboxylic unsaturated organic acid, is a valuable ingredient in the flavor and fragrance industry.[1][2] It is known for its characteristic warm, spicy, and subtly animalic leather-like aroma.[3] While it occurs naturally in sources like croton oil and Roman chamomile, the material used in modern perfumery is primarily synthetic, ensuring high purity and stability.[3] this compound serves as a key component in creating leather, suede, tobacco, amber, and woody fragrance accords, providing depth and a natural-feeling warmth.[3] It is particularly effective as a base note due to its low volatility, anchoring the fragrance for an extended period.[3]
Data Presentation
Table 1: Physicochemical and Olfactory Properties of this compound
| Property | Value | Source |
| Chemical Name | (E)-2-Methyl-2-butenoic acid | [4] |
| CAS Number | 80-59-1 | [2] |
| Molecular Formula | C5H8O2 | [5] |
| Molecular Weight | 100.12 g/mol | [5] |
| Appearance | White crystalline flakes | [3] |
| Odor Profile | Warm, spicy, leathery, with a subtle animalic nuance.[3] Pungent, acidic, with a brown, ripe, and fruity nuance.[4] | [3][4] |
| Odor Type | Spicy | [4] |
| Substantivity on blotter | > 8 hours | [3] |
| Typical Usage Level | Traces to 2% in concentrate (up to 5% possible) | [3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [5] |
Table 2: Odor Profile of Selected this compound Esters
| Ester Name | Odor Profile | Application Notes | Source |
| Ethyl Tiglate | Sweet, fruity, green, with anise and licorice nuances. | Used in berry, pineapple, and other tropical fruit flavors. Also provides warm, nutty, and earthy notes. | [6] |
| Citronellyl Tiglate | Very natural, leafy-rosy, geranium, with balsamic fruity undertones. | Used in cosmetic rose fragrances, lavender bouquets, and oriental bases. Stable in various cosmetic bases. | [7] |
| Tiglyl Tiglate | Light green-fruity with apple-pear and fresh-cut-grass nuances. | Used in top notes to modulate citrus, berry, and tropical accords. | [8] |
| Methyl Tiglate | Not specified in detail, but used in fragrance formulations. | Recommended usage level up to 0.6% in fragrance concentrate. | [9] |
Experimental Protocols
Protocol 1: Preparation of a Leather Fragrance Accord with this compound
This protocol outlines the preparation of a simplified leather fragrance accord to evaluate the contribution of this compound.
Materials:
-
This compound crystals
-
Perfumer's alcohol (denatured ethanol)
-
Birch tar (rectified)
-
Isobutyl quinoline
-
Castoreum tincture (synthetic)
-
Labdanum absolute
-
Vanillin
-
Glass beakers, pipettes, and a precision digital scale
-
Amber glass storage bottles
Procedure:
-
Prepare a 10% solution of this compound: Dissolve 1g of this compound crystals in 9g of perfumer's alcohol. Gentle warming may be required to fully dissolve the crystals.[3]
-
Prepare dilutions of other potent materials: Prepare 10% dilutions of birch tar and isobutyl quinoline in perfumer's alcohol.
-
Blending the Accord: On the precision scale, weigh the following components into a clean glass beaker in the order listed:
-
Labdanum absolute: 3.0g
-
Vanillin: 0.5g
-
Castoreum tincture (synthetic): 0.2g
-
Birch tar (10% solution): 0.3g
-
Isobutyl quinoline (10% solution): 1.0g
-
This compound (10% solution): 2.0g
-
Perfumer's alcohol: 3.0g
-
-
Maturation: Stir the blend gently until homogenous. Transfer the accord to a labeled amber glass bottle and allow it to mature for at least 48 hours before evaluation.
Logical Relationship for Leather Accord Formulation
Caption: Formulation of a simplified leather accord.
Protocol 2: Sensory Evaluation of a Fragrance Accord Containing this compound
This protocol describes a triangle test to determine if the addition of this compound produces a perceivable difference in a fragrance accord.
Materials:
-
Two versions of a fragrance accord: one with this compound (Test) and one without (Control).
-
Perfumer's smelling strips.
-
A well-ventilated, odor-neutral sensory evaluation booth.[10]
-
Panel of at least 15 trained sensory panelists.
-
Randomly coded sample vials.
Procedure:
-
Sample Preparation: Dip smelling strips into the "Test" and "Control" accords. Allow the alcohol to evaporate for 30 seconds before presenting to the panelists.
-
Triangle Test Setup: For each panelist, present three coded smelling strips: two from one sample and one from the other. The order of presentation should be randomized for each panelist.
-
Panelist Instructions: Instruct each panelist to smell the three strips from left to right and identify the sample that is different from the other two.
-
Data Collection: Record the responses of each panelist.
-
Analysis: Analyze the data using a binomial test to determine if the number of correct identifications is statistically significant.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for the sensory evaluation of a fragrance accord.
Protocol 3: Stability Testing of a Perfume Formulation Containing this compound
This protocol outlines an accelerated stability test to evaluate the impact of this compound on the physical and chemical stability of a perfume.
Materials:
-
Perfume formulation containing this compound.
-
Control perfume formulation without this compound.
-
Clear and amber glass vials with airtight caps.
-
Temperature-controlled ovens (e.g., at 40°C and 50°C).
-
UV light exposure chamber.
-
pH meter, viscometer.
-
GC-MS for chemical analysis.
Procedure:
-
Sample Preparation: Fill the clear and amber glass vials with the test and control perfume formulations.
-
Storage Conditions:
-
Place a set of samples in a temperature-controlled oven at 40°C.
-
Place another set under UV light at room temperature.
-
Keep a control set at room temperature in the dark.
-
-
Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Physical Evaluation: At each interval, visually inspect the samples for changes in color, clarity, and phase separation. Measure the pH and viscosity.
-
Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor profile of the samples for any significant changes from the initial scent.
-
Chemical Analysis: Use GC-MS to quantify the concentration of this compound and other key fragrance components to monitor for degradation.
Signaling Pathway for Stability Testing
Caption: Pathway for accelerated stability testing of a perfume.
Protocol 4: Instrumental Analysis of this compound in Perfume Headspace by GC-MS
This protocol details the use of headspace gas chromatography-mass spectrometry (GC-MS) to analyze the volatility and release of this compound from a perfume matrix.
Materials:
-
Perfume containing a known concentration of this compound.
-
Headspace vials with septa and caps.
-
GC-MS system equipped with a headspace autosampler.
-
DB-5ms capillary column (or equivalent).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the perfume (e.g., 1g) into a headspace vial and seal it.
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL of the headspace gas
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 5°C/min to 250°C (hold for 5 minutes).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-350
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the peak area to determine its relative concentration in the headspace.
Experimental Workflow for GC-MS Headspace Analysis
Caption: Workflow for GC-MS headspace analysis of this compound.
Conclusion
This compound is a versatile and impactful raw material in perfumery, lending a distinctive warm and spicy leather character to fragrance compositions. Its stability and blending capabilities make it a valuable tool for perfumers. The protocols provided herein offer a framework for the systematic study of this compound in perfume formulations, enabling researchers to quantify its sensory contribution, stability, and release characteristics. Further research to determine the odor thresholds of this compound and its various esters would be highly beneficial for more precise formulation and odor impact prediction.
References
- 1. This compound, 13201-46-2 [perflavory.com]
- 2. This compound, 13201-46-2 [thegoodscentscompany.com]
- 3. glooshi.com [glooshi.com]
- 4. (E)-tiglic acid, 80-59-1 [thegoodscentscompany.com]
- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-ethyl tiglate, 5837-78-5 [thegoodscentscompany.com]
- 7. (E)-citronellyl tiglate, 24717-85-9 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. (E)-methyl tiglate, 6622-76-0 [thegoodscentscompany.com]
- 10. sense-lab.co.uk [sense-lab.co.uk]
Synthesis of Tiglates for Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tiglates, a class of organic compounds and their derivatives that have garnered significant interest in pharmaceutical research. The focus is on synthetic methodologies relevant to the preparation of biologically active molecules, including the potent anti-cancer agent tigilanol tiglate.
Introduction
Tiglates are esters of tiglic acid, a monocarboxylic unsaturated organic acid. The tiglate moiety is a key structural feature in several natural products exhibiting significant biological activity. A prominent example is tigilanol tiglate (EBC-46), a novel small molecule undergoing clinical investigation for the treatment of various cancers.[1][2] Tigilanol tiglate is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[3][4] The ability to efficiently synthesize tiglates and their analogues is therefore of high importance for the discovery and development of new therapeutic agents.
This document outlines several key synthetic strategies for preparing tiglates, provides detailed experimental protocols, and presents a summary of their associated quantitative data. Furthermore, it visualizes the critical signaling pathway of tigilanol tiglate and a general experimental workflow for the synthesis and evaluation of tiglate-containing compounds.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different methods of tiglate synthesis, providing a basis for comparison in terms of yield and reaction scale.
| Synthesis Method | Product | Substrate(s) | Yield (%) | Scale/Conditions | Reference(s) |
| Semi-synthesis from Phorbol | Tigilanol Tiglate | Phorbol | 12 (overall) | 12 steps, gram scale | [1][5] |
| Grignard Reaction & Dehydration | This compound | Acetoacetic acid, Ethyl bromide, Mg | 76.5 | Multi-gram scale | |
| Direct Esterification (H₂SO₄) | Ethyl Tiglate | This compound, Ethanol | 48 | Not specified | |
| Direct Esterification (TiO(acac)₂) | Phenylacetyl Tiglate | Phenylacetic acid, Tiglyl alcohol | 97 (representative) | mmol scale | [6] |
Experimental Protocols
Protocol 1: Semi-synthesis of Tigilanol Tiglate from Phorbol
This protocol is a multi-step synthesis that transforms the readily available natural product phorbol into the complex therapeutic agent tigilanol tiglate. The overall yield for this 12-step synthesis is approximately 12%, with an average yield per step exceeding 80%.[1][2][5]
Step 1: C20 Silylation
-
To a solution of phorbol in dimethylformamide at 0°C, add imidazole (15 equiv.) followed by tert-butyldimethylsilyl chloride (TBSCl, 7 equiv.).
-
Stir the reaction mixture at 0°C and monitor for completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Step 2: C12,C13 Acetylation and C20 Desilylation
-
Dissolve the silylated phorbol in dichloromethane and add triethylamine (15 equiv.), 4-dimethylaminopyridine (0.3 equiv.), and acetic anhydride (15 equiv.).
-
Stir at room temperature until the acetylation is complete.
-
Cool the reaction to 0°C and add methanol, followed by perchloric acid (25 equiv.) to effect desilylation.
Subsequent steps involve a series of complex chemical transformations including:
-
A singlet oxygen ene reaction.
-
Epoxidation.
-
Tosylation and reductive epoxide opening.
-
Allylic transposition.
-
Acetonide protection.
-
A second epoxidation.
-
Deacetylation.
-
Selective esterification at C13 with (S)-2-methylbutanoic acid.
-
Selective esterification at C12 with this compound using Yamaguchi reagent.
-
Final deprotection of the acetonide.
A detailed, step-by-step protocol with characterization data for each intermediate can be found in the primary literature.
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration
This two-step procedure provides a reliable method for the gram-scale synthesis of this compound.[7]
Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid
-
To a 2 L reaction flask under a nitrogen atmosphere, add magnesium turnings (17.5 g) and tetrahydrofuran (200 g).
-
Slowly add a solution of ethyl bromide (77.34 g) in tetrahydrofuran dropwise, maintaining the temperature at 35°C to initiate the Grignard reaction. Stir for an additional 30 minutes after the addition is complete.
-
Add HMPA (2.5 g) to the prepared Grignard reagent.
-
Cool the mixture to 20°C and slowly add acetoacetic acid (25 g), ensuring the internal temperature does not exceed 40°C.
-
Allow the reaction to proceed for 2 hours.
-
Cool the reaction to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic phases and concentrate under reduced pressure to yield 2-hydroxy-2-methylbutyric acid (Intermediate III).
-
Yield: 83.5%
-
Step 2: Dehydration to this compound
-
Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.
-
Add 18.5 g of the intermediate from Step 1 to the sulfuric acid solution and heat the mixture to 140°C under reflux.
-
After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4.
-
Extract the mixture with ethyl acetate (3 x 70 mL).
-
Concentrate the combined organic layers to obtain the crude product.
-
Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.
-
Yield: 76.5%
-
Purity: >99% by GC
-
Protocol 3: Direct Esterification for the Synthesis of Ethyl Tiglate
This protocol describes a general method for the synthesis of tiglate esters through the direct esterification of this compound.
Method A: Sulfuric Acid Catalysis
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or GC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation or column chromatography to obtain ethyl tiglate.
-
Yield: 48% (literature value for a similar esterification)
-
Method B: Titanium Tetrachloride-Assisted Esterification This method offers a mild and efficient alternative for direct esterification.[8]
-
To a solution of this compound (1.0 equiv.) and an alcohol (1.2 equiv.) in dichloromethane, add titanium tetrachloride (1.2 equiv.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
-
Yield: High yields (up to 97%) have been reported for similar esterifications.[6]
-
Signaling Pathways and Experimental Workflows
Tigilanol Tiglate Signaling Pathway
Tigilanol tiglate exerts its potent anti-tumor effects primarily through the activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, leading to tumor cell death and an inflammatory response that contributes to tumor clearance.
Caption: Signaling cascade initiated by Tigilanol Tiglate.
Experimental Workflow: Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel tiglate-containing compound for pharmaceutical research.
Caption: From synthesis to in vivo testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. | Semantic Scholar [semanticscholar.org]
- 3. Ethyl tiglate | 5837-78-5 [chemicalbook.com]
- 4. Ethyl tiglate | 5837-78-5 [amp.chemicalbook.com]
- 5. Tigilanol tiglate - Wikipedia [en.wikipedia.org]
- 6. Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2 [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Effects of Tiglic Acid on NCI-H716 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro effects of tiglic acid on the human enteroendocrine cell line NCI-H716, with detailed protocols for replication and further investigation. The data presented is based on studies investigating the role of short-chain fatty acids (SCFAs) and their receptors in the regulation of gut hormone expression.
Introduction
This compound is a monocarboxylic unsaturated organic acid that acts as an agonist for Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The NCI-H716 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for studying the secretion of gut hormones, including Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[1][2][3] This document outlines the experimental evidence for this compound's effect on PYY gene expression in NCI-H716 cells and provides the necessary protocols to study these effects.
Data Presentation
The primary documented effect of this compound on NCI-H716 cells is the upregulation of PYY gene expression.
| Compound | Concentration | Incubation Time | Target Gene | Observed Effect (Relative Expression) | Reference |
| This compound | 100 µM | 24 hours | PYY | Significant upregulation (similar in magnitude to Acetate) | [4] |
| Acetate | 2 mM | 24 hours | PYY | ~2-fold increase | [5] |
| Propionate | 2 mM | 24 hours | PYY | ~40-fold increase | [5] |
| Butyrate | 2 mM | 24 hours | PYY | ~120-fold increase | [5] |
Note: While the primary study focused on PYY, NCI-H716 cells are also known to secrete GLP-1. However, the direct effect of this compound on GLP-1 secretion was not detailed in the reference literature.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Larraufie et al., 2018.[1][5]
NCI-H716 Cell Culture
A foundational protocol for the successful cultivation of NCI-H716 cells is crucial for ensuring the reproducibility of experimental results.
-
Cell Line: NCI-H716 (human colorectal adenocarcinoma)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown in suspension at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are often seeded onto plates coated with a basement membrane matrix (e.g., Matrigel) to promote adhesion and differentiation.
-
Sub-culturing: Gently pipette the cell suspension to break up clumps. A small portion of the cell suspension is then transferred to a new flask containing fresh growth medium.
This compound Treatment for Gene Expression Analysis
This protocol details the treatment of NCI-H716 cells with this compound to analyze its effect on PYY gene expression.
-
Cell Seeding: Seed NCI-H716 cells in Matrigel-coated 24-well plates at a density that allows for optimal growth and response.
-
Cell Differentiation: Allow cells to adhere and differentiate for a period of 48-72 hours.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to achieve the final working concentration.
-
Treatment: Replace the culture medium with fresh medium containing 100 µM this compound. A vehicle control (medium with the same concentration of solvent) should be run in parallel.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.
Gene Expression Analysis by RT-qPCR
Following RNA extraction, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the changes in PYY gene expression.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the PYY gene and a reference gene (e.g., β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the PYY expression to the reference gene and comparing the treatment group to the vehicle control.
Visualizations
Signaling Pathway of this compound in NCI-H716 Cells
Caption: this compound signaling pathway in NCI-H716 cells.
Experimental Workflow for Analyzing this compound Effects
Caption: Workflow for PYY gene expression analysis.
Conclusion
The available data indicates that this compound, acting as an FFA2 agonist, upregulates PYY gene expression in NCI-H716 cells. These findings provide a basis for further investigation into the role of this compound and FFA2 signaling in the regulation of gut hormone production. The provided protocols offer a framework for researchers to explore these mechanisms and to investigate other potential effects of this compound, such as its impact on GLP-1 secretion and other cellular processes in NCI-H716 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NCI-H716 Cells [cytion.com]
- 4. Pierre Larraufie - Google Scholar [scholar.google.com]
- 5. SCFAs strongly stimulate PYY production in human enteroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Scientific Evidence on Tiglic Acid for Obesity and Diabetes Research
A comprehensive review of scientific literature reveals a significant absence of research investigating the role of tiglic acid in the context of obesity and diabetes. Despite extensive searches for preclinical or clinical studies, no quantitative data, experimental protocols, or established signaling pathways linking this compound to these metabolic conditions are currently available.
This compound is a monounsaturated fatty acid that is known to be a metabolite in the breakdown of the amino acid isoleucine. However, its physiological effects and potential therapeutic applications, particularly concerning obesity and diabetes, remain unexplored in the scientific community.
Our in-depth search for information on this topic did not yield any studies detailing the effects of this compound on key metabolic parameters such as:
-
Body weight and composition
-
Blood glucose levels and insulin sensitivity
-
Lipid profiles, including triglycerides and cholesterol
-
Adipocyte (fat cell) function and differentiation
Furthermore, there is no published research on the molecular mechanisms through which this compound might influence metabolic pathways central to obesity and diabetes, such as the activation of AMP-activated protein kinase (AMPK) or the modulation of peroxisome proliferator-activated receptor gamma (PPARγ).
Given the current void of research, it is not possible to provide detailed application notes, experimental protocols, or data-driven summaries for the use of this compound in obesity and diabetes studies. Any investigation into this area would be entering a novel field of research.
For professionals interested in exploring the potential of novel fatty acids in metabolic disease, the initial steps would involve foundational in vitro and in vivo studies to determine the basic biological activity of this compound. Such research would need to establish:
-
Safety and Toxicity Profiles: Initial cell culture and animal model studies to determine safe dosage ranges.
-
Basic Metabolic Effects: Screening studies to observe any impact on glucose uptake in cells, adipocyte differentiation, and lipid accumulation.
-
Target Identification: Investigating potential molecular targets and signaling pathways through which this compound might exert any observed effects.
Until such foundational research is conducted and published, the scientific community cannot support the development of detailed protocols or application notes for this compound in the context of obesity and diabetes.
Troubleshooting & Optimization
Technical Support Center: Tiglic Acid Synthesis
Welcome to the technical support center for the synthesis of tiglic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions related to improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: Several methods are employed for the synthesis of this compound. The most prominent include the Grignard reaction followed by dehydration, and the oxidation of 3-methyl-3-penten-2-one.[1][2] A widely cited and effective laboratory-scale method involves the reaction of an ethyl Grignard reagent with pyruvic acid or α-ketobutyric acid to form the intermediate 2-hydroxy-2-methylbutyric acid.[3] This intermediate is then dehydrated using concentrated sulfuric acid to yield this compound.[1][3] Another method with reported high yields involves the acid-catalyzed dehydration of α-hydroxy-α-methylbutyronitrile.[4]
Q2: What is the difference between this compound and its isomer, angelic acid, and how can I avoid contamination?
A2: this compound ((E)-2-methylbut-2-enoic acid) and angelic acid are cis-trans isomers.[5] this compound is the more stable trans-isomer.[4] Angelic acid, the cis-isomer, can sometimes form as a byproduct, and separation can be challenging due to similar physical properties.[4] To minimize the formation of angelic acid, it is crucial to use methods that favor the formation of the more stable this compound. For instance, the method involving the dehydration of α-hydroxy-α-methylbutyronitrile, when performed with cyanohydrin free of the starting ketone, has been shown to produce this compound uncontaminated by angelic acid.[4]
Q3: What are the primary applications of this compound?
A3: this compound is utilized as a flavoring agent in foods and beverages, contributing caramel, sweet, and fruity notes to products like rum, bread, and jams.[1][3] Its ester derivatives have a broader application in the formulation of fragrances and perfumes.[1][5]
Q4: What safety precautions should be taken during this compound synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many synthesis routes involve hazardous materials. For example, the Grignard reaction is moisture-sensitive and requires an inert atmosphere (e.g., nitrogen).[1] Some older methods may involve highly toxic reagents like sodium cyanide, which should be avoided if possible.[3] The use of concentrated sulfuric acid for dehydration requires careful handling due to its corrosive nature.[1][3] this compound itself is a skin and eye irritant, and inhalation can cause respiratory tract irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide for this compound Synthesis
This guide addresses specific issues that may arise during the Grignard reaction and subsequent dehydration, a common synthesis route.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent (tetrahydrofuran).- Magnesium turnings are oxidized/passivated. | - Ensure all glassware is oven-dried and the solvent is anhydrous.[1]- Briefly crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[1] |
| Low yield of the intermediate (2-hydroxy-2-methylbutyric acid). | - Reaction temperature was too high during the addition of pyruvic acid, leading to side reactions.- Incomplete Grignard reagent formation. | - Maintain the internal reaction temperature below 40°C during the addition of the ketoacid.[1][3]- Ensure the Grignard reagent has fully formed before adding the substrate.[1] |
| Final product is an oily mixture, not a white crystalline solid. | - Incomplete dehydration of the intermediate.- Presence of unreacted starting materials or byproducts.- Contamination with the cis-isomer, angelic acid.[4] | - Ensure the sulfuric acid concentration is at least 67% and the reflux temperature (130-150°C) is maintained for the specified time (2-4 hours).[3]- Purify the crude product by recrystallization using an ethanol-water solution.[1][3] |
| Low yield in the final dehydration and purification step. | - Incorrect pH during workup, leading to loss of product in the aqueous phase.- Insufficient extraction.- Loss of product during recrystallization. | - Carefully adjust the pH to 3-4 after neutralization to ensure the carboxylic acid is protonated and extractable.[1][3]- Perform multiple extractions with ethyl acetate (e.g., 3x70mL) to maximize recovery.[1][3]- Optimize the solvent ratio (e.g., ethanol/water at 1:3 m/m) and cooling process during recrystallization to minimize loss.[3] |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from different synthesis routes for this compound, allowing for easy comparison of yields.
| Synthesis Method | Key Reagents | Intermediate | Reported Yield | Reference(s) |
| Grignard Reaction & Dehydration | Ethyl bromide, Magnesium, Pyruvic acid, H₂SO₄ (≥67%) | 2-hydroxy-2-methylbutyric acid | 83.5% (Intermediate), 76.5% (Final Product) | [1][3][6] |
| Cyanohydrin Dehydration & Hydrolysis | 2-Butanone, HCN, H₂SO₄ (100%) | α-hydroxy-α-methylbutyronitrile | 40-53% (based on 2-butanone) | [4] |
| Oxidation of 3-methyl-3-penten-2-one | 3-methyl-3-penten-2-one, Sodium hypochlorite, NaOH | N/A | High yield (quantitative value not specified) | [2][7] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction and Dehydration
This protocol is adapted from a patented method and provides a reliable route to this compound.[3]
Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid (Intermediate)
-
To a 2L reaction flask under a nitrogen atmosphere, add 17.5g of magnesium turnings and 200g of tetrahydrofuran (THF).[1]
-
Slowly add a solution of 77.34g of ethyl bromide in 200g of THF dropwise. Maintain the temperature at 35°C until the Grignard reaction initiates.[1]
-
After the addition is complete, continue stirring for 30 minutes.[1]
-
Add 2.5g of HMPA (hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as an auxiliary agent.[3]
-
Cool the system to 20°C and slowly add 25g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.[1][3]
-
Once the addition is complete, allow the reaction to proceed for 2 hours.[1]
-
Cool the mixture to 10-15°C and quench the reaction by slowly adding 200g of 15% sulfuric acid, adjusting the final pH to 3-4.[1][3]
-
Extract the aqueous phase three times with 150mL of ethyl acetate.[1]
-
Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid. The expected yield is approximately 83.5%.[1][3]
Step 2: Dehydration to this compound
-
Prepare a 67% sulfuric acid solution by slowly adding 37g of concentrated sulfuric acid to 18.5g of water.[1][3]
-
Add 18.5g of the intermediate from Step 1 to the sulfuric acid solution.[1]
-
Heat the mixture to reflux at an external temperature of 140°C for 2-4 hours.[3][6]
-
Cool the reaction mixture in an ice bath.[1]
-
Slowly neutralize the mixture by adding 100g of 30% sodium hydroxide solution, adjusting the pH to 3-4.[1][3]
-
Extract the solution three times with 70mL of ethyl acetate.[1]
-
Concentrate the combined organic extracts to obtain the crude product.[1]
-
Recrystallize the crude product from an ethanol-water solution (mass ratio 1:3) to yield pure, white crystalline this compound. The expected yield is approximately 76.5%.[3][6]
Protocol 2: Synthesis via Cyanohydrin Dehydration
This protocol is based on a method reported to produce high yields of pure this compound.[4]
Step 1: Formation of α-hydroxy-α-methylbutyronitrile
-
Prepare the cyanohydrin from 2-butanone using standard procedures. It is critical to ensure the resulting α-hydroxy-α-methylbutyronitrile is free of appreciable amounts of unreacted ketone to avoid side reactions.[4]
Step 2: Dehydration and Hydrolysis to this compound
-
Carefully add the purified α-hydroxy-α-methylbutyronitrile to 100% sulfuric acid at a controlled temperature.
-
Following the initial reaction, add 40 moles of water (e.g., 720 mL for a large-scale reaction) to hydrolyze the intermediate.[4]
-
Add anhydrous sodium sulfate to the solution.[4]
-
Isolate the this compound from the reaction mixture via steam distillation.[4]
-
Collect the distillate in a receiver cooled in an ice bath. The solid this compound will crystallize.[4]
-
Collect the solid product by filtration. The expected yield is 40-53% based on the initial amount of 2-butanone.[4]
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 80-59-1 | Benchchem [benchchem.com]
- 3. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
Preventing isomerization of tiglic acid during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of tiglic acid to angelic acid during experiments.
Troubleshooting Guide: Preventing Isomerization of this compound
This guide addresses common issues that may lead to the unwanted isomerization of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Unexpected presence of angelic acid in analytical results (e.g., HPLC, NMR). | Photoisomerization: Exposure of this compound solutions or samples to light, particularly UV light, can induce the conversion from the trans-isomer (this compound) to the cis-isomer (angelic acid).[1] | Work in low-light conditions or use amber-colored glassware. Protect solutions and samples from direct light sources. When possible, perform experimental manipulations in a fume hood with the sash lowered and the light off. |
| Inconsistent analytical results between replicate samples. | Inconsistent light exposure: Varying exposure to ambient light during sample preparation and analysis can lead to different levels of isomerization in each sample. | Standardize light conditions for all samples. Use aluminum foil to wrap sample vials and containers to ensure minimal light exposure. |
| Loss of this compound purity over time during storage. | Improper storage conditions: Prolonged exposure to light and elevated temperatures during storage can promote isomerization. | Store this compound as a solid in a tightly sealed, amber-colored vial in a refrigerator (approximately 4°C). [2] For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them in the dark at low temperatures. |
| Appearance of angelic acid peak after purification steps. | Harsh experimental conditions: Although photoisomerization is the primary concern, extreme pH or high temperatures during extraction, purification, or other workup procedures could potentially contribute to isomerization. | Maintain a neutral to slightly acidic pH. Avoid strongly basic conditions. Use the lowest effective temperatures for all experimental steps, such as extraction and solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound isomerization?
A1: The primary cause of isomerization from this compound (trans-2-methyl-2-butenoic acid) to its cis-isomer, angelic acid, is photoisomerization.[1] Exposure to light, especially ultraviolet (UV) radiation, provides the energy required to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the thermodynamically less stable angelic acid.
Q2: How can I store this compound to minimize isomerization?
A2: this compound should be stored as a solid in a cool, dry, and dark place.[2] It is recommended to store it in a tightly closed container, preferably made of amber glass, and kept in a refrigerator at approximately 4°C.[2]
Q3: Are there any specific solvents I should avoid when working with this compound?
A3: While this compound is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, the choice of solvent is less critical than the exclusion of light.[3] However, it is good practice to use high-purity, degassed solvents to prevent potential side reactions. For long-term storage of solutions, which is generally not recommended, photochemically inert solvents should be chosen.
Q4: Can pH influence the isomerization of this compound?
A4: While photoisomerization is the main driver, extreme pH conditions, particularly strongly basic solutions, can potentially facilitate isomerization or other reactions of α,β-unsaturated carboxylic acids. It is advisable to maintain experimental conditions at a neutral or slightly acidic pH to ensure the stability of this compound.
Q5: How can I confirm if my this compound sample has isomerized?
A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify the presence of angelic acid in your this compound sample. A detailed HPLC protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound and Angelic Acid
This protocol provides a method to separate and quantify this compound and its isomer, angelic acid. This method is adapted from established HPLC methods for organic acids.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.
3. Standard Preparation:
-
Prepare individual stock solutions of this compound and angelic acid in the mobile phase (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Run Time: Approximately 10-15 minutes (adjust as needed to ensure elution of both isomers).
6. Data Analysis:
-
Identify the peaks for this compound and angelic acid based on the retention times of the standards.
-
Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curves.
Visualizations
Logical Flowchart for Preventing this compound Isomerization
Caption: Troubleshooting flowchart for identifying and mitigating this compound isomerization.
Photoisomerization Pathway of this compound
Caption: Diagram illustrating the light-induced isomerization of this compound to angelic acid.
References
Technical Support Center: Troubleshooting Tiglic Acid Degradation in Aqueous Solutions
Welcome to the technical support center for tiglic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common stability issues encountered with this compound in aqueous solutions. The following guides and FAQs address specific experimental challenges to ensure the integrity of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems observed during the handling and analysis of this compound solutions.
Q1: I've observed a progressive loss of concentration in my aqueous this compound stock solution. What are the likely causes and how can I prevent this?
Answer: The loss of this compound concentration, often referred to as degradation, is a common issue stemming from its chemical structure—specifically the α,β-unsaturated carboxylic acid moiety.[1] This structure is susceptible to several environmental factors.
Potential Causes:
-
Isomerization: The most common degradation pathway is the conversion of this compound (the trans-isomer) to its more stable cis-isomer, angelic acid.[2][3] This process can be accelerated by exposure to light, heat, or certain catalysts.
-
pH-Related Instability: As a carboxylic acid, this compound can react with bases.[4][5] Highly alkaline or acidic conditions can potentially catalyze degradation or isomerization.
-
Oxidation: The double bond in the this compound molecule is susceptible to reaction with oxidizing agents.[1][4][6]
-
Improper Storage: Exposure to elevated temperatures and UV light can significantly accelerate degradation.[7][8]
Recommended Solutions:
-
Control pH: Prepare solutions using a buffer system, ideally in the weakly acidic to neutral pH range. Avoid strongly acidic or basic conditions.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photo-isomerization.[7][8]
-
Control Temperature: Store stock solutions and working samples in a refrigerator at 2-8°C.[6] For long-term storage, consider storing aliquots at -20°C.
-
Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use.
-
Inert Atmosphere: If working with oxygen-sensitive materials, de-gas the solvent and consider blanketing the solution with an inert gas like nitrogen or argon.
Below is a workflow to help troubleshoot observed degradation.
Q2: My HPLC analysis shows a new, closely eluting peak appearing over time. What is this impurity?
Answer: The most probable identity of this new peak is angelic acid . This compound and angelic acid are cis-trans isomers, with this compound being the trans form ((2E)-2-methylbut-2-enoic acid) and angelic acid being the cis form ((2Z)-2-methylbut-2-enoic acid).[3]
The conversion between these two forms is a well-documented isomerization reaction.[2][9][10] Exposure to ultraviolet (UV) light is a known catalyst for the isomerization of this compound to angelic acid.[7][8] Since they are geometric isomers, they often have very similar physicochemical properties, leading to closely eluting peaks in reversed-phase HPLC.
Q3: Are there specific pH values or buffer systems that should be avoided when formulating with this compound?
Answer: Yes. As a carboxylic acid, this compound will donate a proton in the presence of a base.[4][5] While specific pH-rate profile data is not extensively published, general chemical principles suggest that extreme pH conditions should be avoided.
-
Strongly Alkaline Conditions (pH > 8): High pH can lead to salt formation and may catalyze isomerization or other degradative reactions at the double bond.
-
Strongly Acidic Conditions (pH < 4): While more stable than in alkaline conditions, very low pH might also promote unwanted reactions over extended periods.
-
Reactive Buffers: Avoid buffers containing components that could react with this compound, such as those with amine groups (e.g., Tris) if there is a potential for amide bond formation under certain conditions, or buffers that may contain trace metals that could catalyze oxidation.
Recommendation: Phosphate or acetate buffers are generally suitable choices for maintaining a stable pH in the weakly acidic to neutral range for many carboxylic acids. A pH stability screening study is always recommended for your specific formulation.
Experimental Protocols
To investigate the stability of this compound under various stress conditions, a Forced Degradation Study is essential. This helps identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Protocol: Forced Degradation Study for this compound
1. Objective: To assess the stability of this compound in aqueous solution under various stress conditions as mandated by ICH guidelines (Q1A/Q1B) and to generate potential degradation products for analytical method validation.[11][12]
2. Materials:
-
This compound Reference Standard
-
HPLC Grade Water
-
HPLC Grade Acetonitrile
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber
-
Temperature-controlled oven
3. Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Stress Conditions: For each condition, a parallel control sample (this compound solution stored at 2-8°C, protected from light) should be analyzed. The goal is to achieve 5-20% degradation.[13]
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 2 hours.[11]
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 30 minutes.[11]
-
Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the this compound solution in a temperature-controlled oven at 70°C for 48 hours.
-
Cool and dilute to a final concentration of ~100 µg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[14]
-
A dark control sample wrapped in foil should be placed in the same chamber.
-
After exposure, dilute to a final concentration of ~100 µg/mL.
-
Analyze both the exposed and dark control samples by HPLC.
-
Data & Stability Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₈O₂ | [6] |
| Molecular Weight | 100.12 g/mol | [6] |
| Appearance | White crystalline solid | [6][15] |
| Melting Point | 61-64 °C | [4] |
| Boiling Point | 198.5 °C | [6] |
| Solubility | Sparingly soluble in cold water; soluble in hot water, alcohol, and ether. | [6] |
| Isomeric Form | trans-2-methyl-2-butenoic acid | [2][3] |
Table 2: Summary of this compound Stability and Degradation Factors
| Stress Factor | Potential Degradation Pathway | Observed Outcome | Recommended Mitigation Strategy |
| Light (UV) | Photo-isomerization | Formation of angelic acid, loss of parent peak. | Store in amber containers or protect from light.[7][8] |
| High Temperature | Isomerization, Oxidation, Decomposition | Increased degradation rate, potential formation of multiple products. | Store solutions at refrigerated temperatures (2-8°C).[6][16] |
| Alkaline pH (>8) | Base-catalyzed isomerization/hydrolysis | Rapid loss of this compound. | Maintain pH in the weakly acidic to neutral range using buffers. |
| Strong Oxidation | Oxidation of the double bond | Formation of oxidized species, loss of parent peak. | Avoid contact with strong oxidizing agents; use degassed solvents.[4][5][6] |
References
- 1. This compound | 80-59-1 | Benchchem [benchchem.com]
- 2. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 80-59-1 [chemicalbook.com]
- 5. This compound, [CORROSIVE SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. ijrpp.com [ijrpp.com]
- 12. scispace.com [scispace.com]
- 13. sgs.com [sgs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Page loading... [guidechem.com]
- 16. This compound(80-59-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimization of Tiglic Acid Extraction from Croton Oil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of tiglic acid from croton oil (Croton tiglium). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration of this compound in croton oil?
A1: this compound is a naturally occurring monocarboxylic unsaturated organic acid found in croton oil.[1][2][3] While the exact concentration can vary depending on the source and processing of the oil, it is considered a minor component. The oil is primarily composed of various fatty acids and their esters.[4]
Q2: What are the main challenges in isolating this compound from croton oil?
A2: The primary challenges include:
-
Low Concentration: this compound is not abundant in croton oil, making its isolation in high yields difficult.
-
Complex Matrix: Croton oil is a complex mixture of triglycerides, free fatty acids, and other compounds, which can interfere with the separation process.[4]
-
Presence of Isomers: this compound exists as a cis-trans isomer with angelic acid, which have very similar chemical properties, making their separation challenging.
-
Potential for Emulsion Formation: During liquid-liquid extraction steps, the presence of fatty acids and other surfactant-like molecules can lead to the formation of stable emulsions, complicating phase separation.
Q3: Is saponification a necessary step for extracting this compound?
A3: Saponification, or alkaline hydrolysis, is a highly effective method for liberating this compound from its esterified form (triglycerides) within the croton oil.[2][5] This process converts the esters into carboxylate salts (soaps) and glycerol. Subsequent acidification then protonates the carboxylate salts to yield the free fatty acids, including this compound, which can then be separated.[6] While direct solvent extraction of the oil can yield some free this compound, saponification is crucial for maximizing the total yield from the oil.
Q4: What analytical techniques are suitable for quantifying this compound in extracts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the separation and quantification of organic acids like this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the acid to its methyl ester.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Oil from Solvent Extraction
-
Possible Cause: Inefficient extraction due to inappropriate solvent, particle size, or extraction time.
-
Solution:
-
Solvent Selection: Ensure the use of an appropriate solvent. Non-polar solvents like n-hexane are effective for extracting the oil from the seeds.[9] The polarity of the solvent significantly impacts extraction efficiency.[10][11][12]
-
Particle Size: The croton seeds should be properly ground to a fine powder to increase the surface area for solvent penetration.
-
Extraction Time and Temperature: Optimize the extraction time and temperature. Prolonged extraction times and elevated temperatures can increase the oil yield, but excessive heat should be avoided to prevent degradation of target compounds.[2]
-
Solid-to-Solvent Ratio: Ensure an optimal ratio of crushed seeds to solvent to maximize extraction efficiency.
-
Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
-
Possible Cause: The presence of high concentrations of fatty acids and other amphiphilic molecules in the saponified mixture.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers.
-
Filtration: Passing the mixture through a bed of celite or glass wool can sometimes help to break up the emulsion.
-
Problem 3: Poor Separation of this compound from Other Fatty Acids in HPLC
-
Possible Cause: Inadequate mobile phase composition, incorrect column selection, or co-elution with structurally similar compounds.
-
Solution:
-
Mobile Phase Optimization: Adjust the polarity and pH of the mobile phase. For reversed-phase HPLC, a gradient elution with an acidified aqueous phase (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used for separating organic acids.[7]
-
Column Selection: Use a column with a suitable stationary phase. A C18 column is commonly used for the separation of fatty acids. For challenging separations of small organic acids, an ion-exclusion column might provide better resolution.[13]
-
Method Development: Systematically vary the gradient slope, flow rate, and column temperature to optimize the separation.
-
Problem 4: Co-elution of this compound and Angelic Acid
-
Possible Cause: These are geometric isomers with very similar physicochemical properties.
-
Solution:
-
High-Resolution Chromatography: Utilize a high-resolution HPLC column and carefully optimize the mobile phase composition. A shallow gradient may be necessary to resolve the two isomers.
-
Isomerization-Distillation: In some cases, it is possible to take advantage of the different boiling points of the methyl esters of tiglic and angelic acids. A process of isomerization followed by distillation can be used to separate them.[14] This is a more advanced technique that may not be suitable for all laboratory settings.
-
Quantitative Data Presentation
The yield of this compound can be influenced by various parameters at each stage of the process. The following tables provide an overview of expected yields and the impact of key variables.
Table 1: Optimization of Crude Croton Oil Extraction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Oil Yield (%) |
| Solvent | n-Hexane | Ethanol | Supercritical CO₂ | 30-45 |
| Extraction Method | Maceration | Soxhlet | SFE | |
| Time (hours) | 144 | 5 | 2 | |
| Temperature (°C) | 25 | 70 | 60 | |
| Solid:Solvent Ratio (g/mL) | 1:5 | 1:10 | N/A |
Note: Data is compiled from various sources and represents typical ranges. Actual yields may vary. SFE: Supercritical Fluid Extraction.[9]
Table 2: Illustrative Yield of this compound at Different Purification Stages
| Stage | Input Material | Key Process | Output Material | Illustrative this compound Purity (%) | Illustrative this compound Yield (from crude oil, %) |
| 1 | Crude Croton Oil | Saponification & Acidification | Total Fatty Acid Mixture | 5-10 | 0.5-1.5 |
| 2 | Total Fatty Acid Mixture | Liquid-Liquid Extraction | Enriched Acidic Fraction | 20-40 | 0.4-1.2 |
| 3 | Enriched Acidic Fraction | Preparative HPLC | Purified this compound | >95 | 0.2-0.8 |
Note: This table provides illustrative data for guidance, as specific yield data for this compound from croton oil is not widely published. The yields are estimates based on the principles of natural product isolation.
Experimental Protocols
Protocol 1: Extraction of Crude Oil from Croton Seeds
This protocol describes a standard Soxhlet extraction method for obtaining crude oil from Croton tiglium seeds.
-
Seed Preparation: Dry the croton seeds at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder using a mechanical grinder.
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the powdered croton seeds and place them in a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 300 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle to 70°C.
-
Allow the extraction to proceed for at least 5 hours, or until the solvent in the extractor arm runs clear.
-
-
Solvent Removal: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to yield the crude croton oil.
-
Yield Calculation: Weigh the obtained crude oil and calculate the percentage yield based on the initial weight of the seed powder.
Protocol 2: Saponification and Isolation of Total Fatty Acids
This protocol details the hydrolysis of the crude croton oil to liberate the constituent fatty acids, including this compound.
-
Saponification:
-
In a round-bottom flask, dissolve 20 g of the crude croton oil in 100 mL of 2 M ethanolic potassium hydroxide (KOH).
-
Reflux the mixture with stirring for 2 hours at 80°C.[2] The solution should become clear, indicating the completion of saponification.
-
-
Ethanol Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction of Unsaponifiable Matter:
-
Dissolve the resulting soap residue in 100 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether to remove any unsaponifiable matter. Discard the organic layers.
-
-
Acidification:
-
Cool the aqueous soap solution in an ice bath and carefully acidify to pH 2 by dropwise addition of 6 M hydrochloric acid (HCl) with constant stirring. This will precipitate the free fatty acids.
-
-
Extraction of Fatty Acids:
-
Extract the acidified aqueous solution three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and evaporate the diethyl ether under reduced pressure to obtain the total fatty acid mixture.
Protocol 3: Purification of this compound by Preparative HPLC
This protocol provides a general method for the purification of this compound from the total fatty acid mixture using preparative HPLC.
-
Sample Preparation: Dissolve a known amount of the total fatty acid mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting guide for low this compound yield.
Signaling Pathway of this compound via FFA2 Receptor
Caption: this compound-mediated FFA2 receptor signaling pathway.
References
- 1. Optimization of chemical esterification process of saponificated and acidulated soybean oil deodorizer distillate | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Multiapproach Analysis Combined with Chemometrics for the Authentication of Commercial Oils of Croton tiglium (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Separation and identification of the organic acids in Angelicae Radix and Ligustici Rhizoma by HPLC and CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
Technical Support Center: Tiglic Acid Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with tiglic acid solubility in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a monocarboxylic unsaturated organic acid with the chemical formula C₅H₈O₂.[1] It is a solid at room temperature and is characterized as being slightly or sparingly soluble in cold water, though freely soluble in hot water.[2][3] This limited aqueous solubility at physiological pH can pose a significant challenge for in vitro assays, as achieving the desired concentrations in aqueous-based cell culture media without precipitation can be difficult.
Q2: What are the general physicochemical properties of this compound?
Understanding the properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Reference |
| Molecular Weight | 100.12 g/mol | [2] |
| Melting Point | 61-64 °C | [3] |
| pKa | 4.96 - 5.02 | [2][3] |
| Appearance | White crystalline solid | [2] |
Q3: What are the recommended solvents for dissolving this compound?
This compound exhibits solubility in a range of organic solvents. For in vitro studies, it is crucial to select a solvent that is compatible with the cell line and assay being used, and to use it at a final concentration that is non-toxic.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (199.76 mM) | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 15 mg/mL (149.82 mM) with ultrasonic and warming to 54°C | [3] |
| Ethanol | Soluble | [2] |
| Ether | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water (cold) | Sparingly soluble | [2] |
| Water (hot) | Freely soluble | [2][3] |
Troubleshooting Guides to Increase this compound Solubility
If you are encountering issues with this compound solubility in your in vitro assays, consider the following troubleshooting strategies.
Method 1: Using Organic Solvents as a Primary Stock
A common and effective method is to first dissolve this compound in a water-miscible organic solvent at a high concentration to create a stock solution. This stock can then be diluted to the final desired concentration in your aqueous assay medium.
Experimental Protocol: Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: In a sterile tube, add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve a high-concentration stock (e.g., 20 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing your experiment, thaw an aliquot of the stock solution. Dilute the stock solution into your pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect your cells (typically ≤ 0.5%).
Method 2: pH Adjustment
As a carboxylic acid with a pKa around 5, the solubility of this compound in aqueous solutions is highly dependent on the pH. By increasing the pH of the solution above its pKa, the carboxylic acid group will deprotonate, forming the more soluble tiglate salt.
Experimental Protocol: pH-Mediated Solubilization of this compound
-
Initial Suspension: Suspend the desired amount of this compound in your aqueous buffer or cell culture medium.
-
pH Adjustment: While stirring, slowly add a small amount of a sterile, dilute basic solution (e.g., 1 M NaOH) dropwise to the suspension.
-
Monitoring pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the basic solution until the this compound is fully dissolved. The pH of the final solution should be adjusted to the desired level for your assay, typically around 7.4 for physiological relevance. Be cautious not to overshoot the desired pH.
-
Final pH Check: After the this compound is dissolved, re-adjust the pH to the final desired value using a sterile, dilute acidic solution (e.g., 1 M HCl) if necessary.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter before use.
Method 3: Utilizing Co-solvents and Surfactants
For particularly challenging situations, a combination of solvents and surfactants can be employed to create a stable formulation.
Experimental Protocol: Co-solvent/Surfactant Formulation
This protocol is adapted from a formulation designed for in vivo studies but can be adapted for in vitro use with careful consideration of final component concentrations and potential cellular toxicity.
-
Prepare a DMSO Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Co-solvent Mixture: In a sterile tube, prepare a co-solvent mixture. For example, for a final solution of 2.5 mg/mL this compound, you can use a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (or your cell culture medium)
-
-
Mixing Procedure: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock in DMSO. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again. c. Finally, add 450 µL of saline or cell culture medium to reach a final volume of 1 mL.
-
Final Concentration: This will result in a 2.5 mg/mL solution of this compound. The final concentrations of the excipients will be 10% DMSO, 40% PEG300, and 5% Tween-80. Note: These concentrations are likely too high for direct application to most cell cultures. This stock would need to be further diluted into the final assay medium, keeping the final excipient concentrations as low as possible.
Method 4: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used for this purpose.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a solution of SBE-β-CD in your desired aqueous buffer or saline (e.g., 20% w/v).
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Complexation: Slowly add the this compound stock solution to the stirring cyclodextrin solution. The molar ratio of this compound to cyclodextrin can be optimized, but a 1:1 ratio is a good starting point.
-
Equilibration: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
Solvent Removal (optional): If a solid complex is desired, the solvent can be removed by lyophilization (freeze-drying).
-
Dissolution: The resulting solution or the lyophilized powder can then be dissolved in the cell culture medium to the desired final concentration. A reported formulation achieves ≥ 2.5 mg/mL of this compound in a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).
Signaling Pathways and Experimental Workflows
This compound is known to exert its biological effects through specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
This compound-Induced PYY Expression via the FFA2/Gq Pathway
This compound is an agonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR). In enteroendocrine L-cells, activation of FFA2 by this compound has been shown to upregulate the expression of Peptide YY (PYY), a hormone involved in appetite regulation. This process is primarily mediated through the Gq signaling pathway.[4][5]
Caption: this compound stimulates PYY gene expression through the FFA2/Gq signaling pathway.
Anti-inflammatory Effects of this compound via the FFA2/Gi Pathway
Derivatives of this compound have demonstrated anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in macrophages. While the precise mechanism for this compound itself is an area of active research, a plausible pathway involves the activation of the FFA2 receptor coupled to the Gi protein. This can lead to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via the FFA2/Gi pathway.
General Experimental Workflow for Assessing this compound Solubility and Bioactivity
The following workflow outlines the general steps for preparing and testing this compound in an in vitro setting.
Caption: General workflow for preparing and using this compound in in vitro assays.
References
Common impurities in commercial tiglic acid and how to remove them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial tiglic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurity found in commercial this compound is its cis-trans isomer, angelic acid .[1] Other potential impurities can include residual starting materials and byproducts from the synthesis process. Common synthetic routes may introduce impurities such as:
-
Starting materials: 3-methyl-3-penten-2-one, acetaldehyde, and butanone.[2][3]
-
Reagents and intermediates: Residual reagents from processes like Grignard synthesis.[4][5]
-
Degradation products: Oxidative or hydrolytic degradation products may form depending on storage conditions.[2]
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of a this compound sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods to achieve a purity analysis of greater than 98%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q3: What is the primary physical difference between this compound and its main impurity, angelic acid?
The primary physical difference that can be exploited for separation is their melting points. This compound has a melting point of 64–65°C, while angelic acid has a lower melting point of 45°C.[2] Additionally, their esters may have different boiling points, which can be utilized for separation by distillation. For instance, methyl tiglate has a boiling point of 138-139°C, whereas methyl angelate boils at 128-129°C.[6]
Troubleshooting Guide
This guide addresses common issues related to impurities in this compound during experimental work.
Issue: Inconsistent experimental results or unexpected side reactions.
Possible Cause: The presence of impurities in the commercial this compound may be interfering with the reaction. The most likely culprit is angelic acid, which may exhibit different reactivity due to its stereochemistry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and removing impurities from this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is effective for removing less soluble impurities and can significantly enhance the purity of commercial this compound.
Materials:
-
Crude commercial this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot ethanol-water solution. A common ratio is a 1:3 mixture of ethanol to water (by mass).[4]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximum yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water solution to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
The effectiveness of purification can be quantified by comparing the purity before and after recrystallization.
| Analytical Method | Purity of Commercial this compound | Purity after Recrystallization |
| HPLC | Typically >95% | >99% |
| GC-MS | Typically >95% | >99.5% |
Note: The initial purity of commercial this compound can vary between suppliers. The final purity is dependent on the careful execution of the recrystallization protocol.
Impurity Relationship Diagram
The following diagram illustrates the relationship between this compound and its primary impurity, angelic acid, and the principle of their separation based on physical properties.
Caption: Relationship between this compound and angelic acid and the separation principle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 80-59-1 | Benchchem [benchchem.com]
- 3. CN105439848A - Method for industrially preparing this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN111233654A - Simple method for synthesizing this compound - Google Patents [patents.google.com]
- 6. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Tiglic Acid for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of tiglic acid.
Troubleshooting Guides
Problem: Visible Changes in this compound Powder (Color Change, Clumping)
Question: My solid this compound, which was initially a white crystalline powder, has started to turn slightly yellow and is clumping together after several months of storage. What could be the cause, and is the material still usable?
Answer:
Discoloration and clumping of this compound powder are often early indicators of degradation. Several factors could be contributing to these changes:
-
Exposure to Light: this compound, like many unsaturated organic compounds, can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can initiate chemical reactions leading to colored impurities.
-
Moisture Absorption: this compound is hygroscopic and can absorb moisture from the atmosphere, leading to clumping and potentially hydrolysis.
-
Elevated Temperature: Storage at temperatures above the recommended conditions can accelerate degradation pathways.
-
Oxidation: The double bond in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
Recommended Actions:
-
Evaluate the Extent of Degradation: It is crucial to assess the purity of the this compound before further use. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for this purpose. This method should be able to separate the intact this compound from its potential degradation products.
-
Review Storage Conditions: Ensure that the this compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for long-term storage.[1]
-
Consider Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem: Inconsistent Results in Assays Using Stored this compound
Question: I am observing variability in my experimental results (e.g., reaction yields, biological activity) when using a batch of this compound that has been stored for an extended period. Could this be related to its stability?
Answer:
Yes, inconsistent experimental outcomes are a common consequence of using degraded starting materials. The formation of impurities can lead to several issues:
-
Lower Molar Concentration: Degradation reduces the actual concentration of this compound, leading to inaccurate stoichiometry in reactions.
-
Interference from Degradation Products: Impurities may interfere with the intended reaction, inhibit catalysts, or display their own unintended biological activity, confounding experimental results.
-
Isomerization: Although this compound is the more stable trans-isomer compared to its cis-isomer, angelic acid, long-term storage under adverse conditions could potentially lead to a small degree of isomerization, which might affect biological activity or reaction specificity.[2]
Recommended Actions:
-
Purity Re-assessment: Before use, re-analyze the stored this compound using a validated analytical method, such as HPLC or Gas Chromatography (GC), to confirm its purity and quantify any degradation products.
-
Use a Fresh Standard: If possible, compare the performance of the stored this compound against a freshly opened or newly purchased standard to determine if degradation is the root cause of the inconsistency.
-
Purification: If the degradation is minor, purification of the bulk material (e.g., by recrystallization) may be an option to obtain high-purity this compound for critical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-ventilated, cool, and dry place, protected from light.[1] The recommended storage temperature is refrigeration (2-8°C).[1] It should be kept in a tightly sealed, opaque container to prevent moisture absorption and photodegradation.
Q2: What are the primary degradation pathways for this compound?
A2: As an α,β-unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:
-
Oxidation: The double bond can be oxidized, potentially leading to the formation of epoxides, diols, or cleavage products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization to angelic acid or other photochemical reactions.
-
Decarboxylation: While less common for α,β-unsaturated acids under mild conditions, decarboxylation can occur at elevated temperatures.[3]
-
Polymerization: Under certain conditions, the double bond can participate in polymerization reactions.
Q3: How can I monitor the stability of my stored this compound?
A3: A stability-indicating analytical method is essential for monitoring the purity of this compound over time. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method should be able to separate this compound from its potential degradation products and its geometric isomer, angelic acid.
Q4: Are there any known incompatibilities for this compound during storage or in formulations?
A4: Yes, this compound is incompatible with strong bases, oxidizing agents, and reducing agents. Contact with these substances should be avoided. In formulation development, it is crucial to assess the compatibility of this compound with excipients, as some excipients can promote degradation.[4][5] For instance, excipients with residual peroxides can accelerate oxidative degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | Minimizes thermal degradation and slows down chemical reactions. |
| Light | Protect from light (use opaque containers) | Prevents photodegradation and photo-initiated oxidation. |
| Humidity | Dry environment (use tightly sealed containers with desiccant if necessary) | Prevents moisture absorption, clumping, and potential hydrolysis. |
| Atmosphere | Ambient (for routine use). Inert gas (e.g., Nitrogen, Argon) for very long-term or high-purity requirements. | Minimizes oxidation of the unsaturated double bond. |
Experimental Protocols
Protocol 1: Accelerated Stability (Forced Degradation) Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Subsequently, dissolve in methanol to the stock solution concentration.
-
Photodegradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6] Subsequently, dissolve in methanol to the stock solution concentration. Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products and its cis-isomer, angelic acid.
Suggested Starting HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Inject a solution of pure this compound to determine its retention time.
-
Inject a solution of angelic acid to confirm separation from this compound.
-
Inject the stressed samples from the forced degradation study to evaluate the separation of degradation products from the main peak.
-
Optimize the mobile phase composition, gradient, and other parameters as needed to achieve adequate resolution between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Factors influencing this compound stability and degradation pathways.
Caption: Troubleshooting workflow for this compound stability issues.
References
Challenges in the analytical detection of tiglic acid in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical detection of tiglic acid in biological samples.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in detecting this compound in biological samples?
The main challenges in the analytical detection of this compound in biological matrices such as urine and plasma include:
-
Low Volatility and High Polarity: As a carboxylic acid, this compound has low volatility, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.
-
Isomeric Interference: this compound has a geometric isomer, angelic acid, which has a very similar chemical structure and properties. Co-elution of these isomers can lead to inaccurate quantification if the chromatographic method does not provide adequate separation.
-
Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds (e.g., salts, proteins, other organic acids). These compounds can interfere with the ionization of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS), causing ion suppression or enhancement and affecting the accuracy and precision of the results.[1][2]
-
Sample Stability: The concentration of this compound in biological samples can change over time due to metabolic activity or chemical degradation if not stored properly. It is crucial to adhere to strict storage conditions to ensure sample integrity.[3][4][5]
2. Which analytical techniques are most suitable for this compound quantification?
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common and reliable techniques for the quantification of this compound in biological samples.
-
GC-MS: This technique offers high chromatographic resolution and is a gold standard for organic acid profiling. However, it requires a derivatization step to make this compound volatile. Silylation is a common derivatization method for organic acids.[6][7][8][9]
-
LC-MS/MS: This method is highly sensitive and specific and does not typically require derivatization. It is particularly well-suited for analyzing polar compounds like this compound directly from biological fluids. However, it is more susceptible to matrix effects.[10][11][12]
3. Why is derivatization necessary for GC-MS analysis of this compound?
Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives that can be analyzed by GC-MS. This compound, being a carboxylic acid, is polar and has a low vapor pressure. Derivatization replaces the active hydrogen in the carboxylic acid group with a less polar functional group (e.g., a trimethylsilyl group), which increases its volatility and thermal stability, allowing it to be vaporized in the GC inlet and separated on the chromatographic column.[1][2][9][13]
4. How can I differentiate this compound from its isomer, angelic acid?
The separation of tiglic and angelic acid requires a high-resolution chromatographic method.
-
In GC-MS: The choice of the GC column and the temperature program are critical for separating the derivatized isomers.
-
In LC-MS/MS: Optimization of the mobile phase composition, gradient, and the choice of a suitable C18 or other appropriate column can achieve baseline separation of the two isomers.[14][15] In some cases, ion mobility spectrometry coupled with mass spectrometry can provide an additional dimension of separation based on the ions' shape and size.[15][16]
5. What are the best practices for storing biological samples for this compound analysis?
To ensure the stability of this compound and obtain reliable results, proper sample storage is crucial.
-
Urine: Urine samples should be collected in a sterile, preservative-free container and frozen immediately. For long-term storage, -80°C is recommended to minimize metabolic activity and degradation.[3][4][8] Repeated freeze-thaw cycles should be avoided.[5]
-
Plasma: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA), and plasma should be separated by centrifugation as soon as possible. The resulting plasma should be stored frozen, preferably at -80°C, until analysis.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of this compound.
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system: The polar carboxylic acid group of underivatized this compound or other acidic compounds can interact with active sites in the injector liner or column.[17][18][19][20] 2. Incomplete Derivatization: Not all this compound molecules have been derivatized, leaving polar carboxyl groups exposed. 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column. | 1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.[1][9] 3. Bake out the column at a high temperature (within the column's limits). If the problem persists, trim the front end of the column. |
| Low or No Signal | 1. Inefficient Derivatization: The derivatization reaction did not proceed to completion. 2. Degradation of Derivatives: Silyl derivatives are sensitive to moisture and can degrade over time.[13] 3. Injector Issues: The sample may not be transferring efficiently to the column. | 1. Ensure the derivatization reagent is fresh and not expired. Optimize the reaction conditions. 2. Analyze the samples as soon as possible after derivatization. Ensure all solvents and vials are anhydrous. 3. Check the syringe for blockage. Ensure the injection port temperature is appropriate for the derivatives. |
| Poor Reproducibility | 1. Inconsistent Derivatization: Variability in the derivatization efficiency between samples. 2. Sample Preparation Variability: Inconsistent extraction recovery between samples. 3. Injector Discrimination: The injector may not be transferring all components of the sample to the column with the same efficiency. | 1. Use a consistent and optimized derivatization protocol. An autosampler can improve the consistency of reagent addition. 2. Use an internal standard to correct for variations in sample preparation and injection volume. 3. Optimize the injection port temperature and injection speed. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effects) | 1. Co-eluting Matrix Components: Endogenous compounds from the biological sample (e.g., salts, phospholipids) are co-eluting with this compound and interfering with its ionization.[1][2] 2. High Concentration of Salts: High salt content in the sample can suppress the electrospray ionization process. | 1. Improve sample preparation to remove interfering components (e.g., use solid-phase extraction (SPE) instead of simple protein precipitation). 2. Optimize the chromatographic method to separate this compound from the interfering matrix components. A shallower gradient may improve resolution. 3. Dilute the sample to reduce the concentration of matrix components. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interaction of this compound with the column stationary phase or active sites in the flow path. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of carboxylic acids. | 1. Reduce the injection volume or dilute the sample. 2. Use a high-quality, end-capped column. Ensure the mobile phase is compatible with the column. 3. Adjust the mobile phase pH to ensure this compound is in a consistent ionic state (usually deprotonated for better retention on reversed-phase columns). |
| Inability to Separate Isomers (Tiglic and Angelic Acid) | 1. Insufficient Chromatographic Resolution: The HPLC method is not optimized for isomer separation.[14][15] | 1. Optimize the mobile phase gradient: Use a shallower gradient around the elution time of the isomers. 2. Try different column chemistries: A different stationary phase (e.g., phenyl-hexyl) might provide better selectivity. 3. Adjust the mobile phase pH and temperature: These parameters can influence the interaction of the isomers with the stationary phase. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of organic acids, including compounds similar to this compound, in biological samples using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Representative GC-MS Method Performance for Organic Acids in Urine
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 5 µmol/L | [21] |
| Limit of Quantification (LOQ) | 0.5 - 15 µmol/L | [21] |
| Recovery | 85 - 110% | [7] |
| Intra-day Precision (%RSD) | < 10% | [22] |
| Inter-day Precision (%RSD) | < 15% | [22] |
Table 2: Representative LC-MS/MS Method Performance for Organic Acids in Plasma
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 2 ng/mL | [23] |
| Limit of Quantification (LOQ) | 0.2 - 10 ng/mL | [23] |
| Recovery | 80 - 115% | [10] |
| Intra-day Precision (%RSD) | < 15% | [12] |
| Inter-day Precision (%RSD) | < 15% | [12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol describes a general procedure for the analysis of this compound in urine using GC-MS with silylation derivatization.
1. Sample Preparation (Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled this compound or another non-endogenous organic acid).
-
Acidify the urine to pH 1-2 with HCl.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-7) and combine the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1][13]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[6]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the expected concentration.
-
Oven Program: Start at a low initial temperature (e.g., 70°C) and ramp up to a final temperature of around 280-300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol outlines a general procedure for the direct analysis of this compound in plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound. A shallow gradient will aid in separating it from angelic acid.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a characteristic product ion.
-
Visualizations
Metabolic Pathway of this compound Formation
The following diagram illustrates the catabolic pathway of the amino acid L-isoleucine, which leads to the formation of tiglyl-CoA, a precursor of this compound.
Caption: Isoleucine catabolism pathway leading to this compound.
Experimental Workflow for GC-MS Analysis of this compound in Urine
This diagram outlines the key steps in the GC-MS analysis of this compound from a urine sample.
Caption: GC-MS analytical workflow for urinary this compound.
Troubleshooting Logic for Peak Tailing in GC-MS
This diagram provides a logical flow for troubleshooting peak tailing issues in GC-MS analysis.
Caption: Troubleshooting decision tree for GC-MS peak tailing.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metbio.net [metbio.net]
- 9. insung.net [insung.net]
- 10. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 11. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]
- 12. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
- 15. biocompare.com [biocompare.com]
- 16. Resolving Isomeric Species Using Ion-Molecule Reactions and Ion Mobility Spectrometry Methods - ProQuest [proquest.com]
- 17. benchchem.com [benchchem.com]
- 18. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 19. agilent.com [agilent.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. academic.oup.com [academic.oup.com]
- 22. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 23. lcms.cz [lcms.cz]
Method refinement for accurate tiglic acid quantification
Welcome to the technical support center for method refinement in accurate tiglic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound? A1: The primary methods for the accurate quantification of this compound, a type of short-chain fatty acid (SCFA), are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and established method. It typically requires a derivatization step to make the volatile this compound more amenable to GC analysis.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity and can often analyze this compound without derivatization, simplifying sample preparation.[3][4][5] This is particularly useful for complex biological matrices.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible method, though generally less sensitive than MS-based techniques.[1][6] Detection relies on the absorption of the carboxyl group.[6]
Q2: Why is derivatization necessary for GC-MS analysis of this compound? A2: Derivatization is a crucial step in GC-MS analysis for compounds like this compound that have low volatility or poor thermal stability. The process modifies the analyte to:
-
Increase Volatility: By converting the carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester).[7]
-
Improve Thermal Stability: Protecting the molecule from degradation at the high temperatures used in the GC injector and column.[8]
-
Enhance Peak Shape and Detector Response: Leading to more accurate and reproducible quantification.[8]
Q3: What are "matrix effects" in LC-MS/MS analysis and how can they affect my results? A3: Matrix effects are a significant challenge in LC-MS/MS, occurring when components in the sample matrix (e.g., salts, phospholipids from plasma) co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[9][10] This interference can lead to:
-
Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, resulting in a lower-than-expected signal and inaccurate quantification.[10][11]
-
Ion Enhancement: Less common, where the matrix increases the ionization efficiency, leading to an artificially high signal.[10] These effects can severely compromise the accuracy, precision, and sensitivity of the assay.[9][12]
Q4: How do I choose an appropriate internal standard for this compound quantification? A4: An ideal internal standard (IS) is a compound that is structurally and chemically similar to the analyte but not naturally present in the sample.[1] For this compound, the best choice is a stable isotope-labeled (SIL) version, such as ¹³C- or ²H-labeled this compound. SIL internal standards are considered the gold standard because they co-elute with the analyte and experience nearly identical matrix effects and extraction losses, thus providing the most accurate correction.[3][9] If a SIL-IS is unavailable, a structural analog (another SCFA not present in the sample) can be used, but it may not correct for all sources of variability as effectively.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/Asymmetric Peak Shape (GC-MS) | 1. Incomplete derivatization. 2. Active sites in the GC liner or column. 3. Sample overload. | 1. Optimize derivatization: Increase reagent concentration (at least 2:1 molar ratio to active hydrogens), temperature, or reaction time. Ensure the sample is completely dry, as moisture can inhibit the reaction. 2. Use a deactivated liner and perform column conditioning. 3. Dilute the sample or reduce the injection volume. |
| Low Signal Intensity / Poor Sensitivity (LC-MS/MS) | 1. Significant ion suppression from matrix effects. 2. Suboptimal mobile phase pH. 3. Poor chromatographic retention. 4. Inefficient ionization in the MS source. | 1. Improve sample cleanup (e.g., use solid-phase extraction (SPE) instead of simple protein precipitation).[11] Dilute the sample. Modify chromatography to separate this compound from interfering matrix components.[12] 2. Adjust mobile phase pH. Adding a small amount of formic or acetic acid can improve protonation in positive ion mode.[5] 3. Use a column designed for polar compounds (e.g., C18-AQ).[6] 4. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[5] |
| High Variability Between Replicates (High %RSD) | 1. Inconsistent sample preparation (extraction, derivatization). 2. Uncorrected matrix effects varying between samples. 3. Sample instability. | 1. Use an automated sample preparation system if available.[8] Ensure precise and consistent pipetting and timing for all steps. 2. Use a stable isotope-labeled internal standard.[3][9] This is the most effective way to correct for variability. 3. Analyze samples immediately after preparation or store them at appropriate low temperatures (e.g., 4°C for short-term, -80°C for long-term).[13] |
| No Peak Detected or Very Low Recovery | 1. Analyte degradation during sample storage or processing. 2. Loss of analyte during extraction or solvent evaporation steps. 3. Incorrect MS parameters (e.g., wrong MRM transition). | 1. Ensure proper sample collection and storage conditions. Avoid repeated freeze-thaw cycles. 2. This compound is volatile.[14] Use gentle evaporation conditions (e.g., nitrogen stream at low temperature). Optimize the extraction solvent and procedure. 3. Infuse a standard solution of this compound to optimize and confirm the precursor and product ions for MRM analysis.[5] |
Experimental Workflows and Methodologies
General Quantification Workflow
The overall process for quantifying this compound involves several key stages, from sample collection to final data analysis. Proper execution at each step is critical for accurate results.
Protocol 1: this compound Quantification by GC-MS
This method is suitable for high-sensitivity analysis and requires derivatization.
-
Sample Preparation & Extraction:
-
To 100 µL of sample (e.g., plasma), add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Acidify the sample with an acid like HCl to protonate the this compound.[2]
-
Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.[2]
-
Transfer the organic layer to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to avoid excessive heat to prevent loss of the volatile analyte.
-
-
Derivatization:
-
To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at an optimized temperature and time (e.g., 75°C for 45 minutes) to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: Use a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[15]
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for both native this compound-TMS and the SIL-IS-TMS derivative.
-
Protocol 2: this compound Quantification by LC-MS/MS
This method offers high selectivity and avoids the need for derivatization.
-
Sample Preparation & Extraction:
-
To 100 µL of sample (e.g., plasma), add 10 µL of a SIL-IS solution.
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile, vortexing, and centrifuging at high speed to pellet the proteins.
-
Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), then ramp up to a high percentage (e.g., 95%) to elute this compound and wash the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] Optimize the precursor-to-product ion transitions for both this compound and its SIL-IS in negative ion mode (ESI-).
-
Troubleshooting Logic: Matrix Effects in LC-MS/MS
When encountering inaccurate or imprecise results in an LC-MS/MS assay, systematically evaluating matrix effects is a critical troubleshooting step.
Quantitative Data Summary
The performance of an analytical method is characterized by several key parameters. Below is a comparative table summarizing typical limits of detection (LOD) and quantification (LOQ) for methods used in SCFA analysis, which are applicable to this compound.
| Method | Analyte Class | Typical Lower Limit of Quantification (LLOQ) | Typical Limit of Detection (LLOD) | Reference |
| GC-MS | Short-Chain Fatty Acids | 0.03 - 0.12 µg/mL (for propionate/butyrate) | 0.3 - 0.6 µg/mL (for acetate) | [2] |
| LC-MS/MS (SQUAD Method) | Short-Chain Fatty Acids | 160 - 310 nM | 40 nM | [3][16] |
| LC-MS/MS (General) | Thiodiglycolic Acid | Not specified | 10 ng/mL | [17] |
| HPLC-UV | Organic Acids | 40 - 26,755 µg/kg | 11 - 8,026 µg/kg | [13] |
Note: These values are highly dependent on the specific analyte, matrix, and instrument conditions. They are provided here for general comparison. The SQUAD (SCFA Quantification Using Aniline Derivatization) method is a specialized LC-MS/MS technique using derivatization to enhance sensitivity.[3][16]
References
- 1. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. scioninstruments.com [scioninstruments.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound, TMS derivative [webbook.nist.gov]
- 16. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tiglic Acid and Angelic Acid Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between geometric isomers is critical for unlocking their therapeutic potential. This guide provides a comparative analysis of the bioactivity of tiglic acid and angelic acid, two cis-trans isomers of 2-methyl-2-butenoic acid. While structurally similar, these compounds exhibit distinct biological effects, offering different avenues for therapeutic development.
This publication delves into the known anti-inflammatory and metabolic modulatory activities of this compound and the emerging anti-cancer properties of angelic acid through ferroptosis induction. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.
Comparative Overview of Bioactivities
This compound and angelic acid, despite their isomeric relationship, have been investigated for different primary bioactivities. This compound has been noted for its anti-inflammatory potential and its role in metabolic pathways, while angelic acid has recently gained attention for its ability to induce a specific form of cancer cell death.
| Bioactivity | This compound | Angelic Acid |
| Primary Focus Area | Anti-inflammatory, Metabolic Modulation | Anticancer (Ferroptosis Induction) |
| Known Mechanisms | FFA2 agonism, upregulation of PYY expression.[1] Derivatives show inhibition of nitric oxide (NO) production.[2] | Induces ferroptosis by binding to NRF2, promoting its degradation via the ubiquitination-proteasome pathway, leading to increased ROS and lipid peroxidation.[3] |
| Reported Effects | Derivatives exhibit potent anti-inflammatory effects.[2] May play a role in managing obesity and diabetes.[1] | Synergistically inhibits colorectal cancer cell viability with other ferroptosis inducers.[3] Upregulates ferroptosis-related genes CHAC1 and PTGS2.[3] |
| Antimicrobial Effects | Not significant.[2] | Not a primary reported activity. |
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of this compound derivatives and angelic acid. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: Anti-inflammatory Activity of Hydroxylated this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) |
| Hydroxylated this compound Derivative 3 | Macrophage | Nitric Oxide (NO) Production | 2.9 |
| Hydroxylated this compound Derivative 12 | Macrophage | Nitric Oxide (NO) Production | 1.2 |
Data sourced from studies on derivatives isolated from Enkianthus chinensis.[2]
Table 2: Pro-ferroptotic Activity of Angelic Acid in Colorectal Cancer Cells
| Cell Line | Treatment | Observation |
| DLD1 | Angelic acid (200 µM; 24 h) + RSL3 (2 µM) | Synergistic inhibition of cell viability and proliferation.[3] |
| SW480 | Angelic acid (200 µM; 24 h) + RSL3 (2 µM) | Synergistic inhibition of cell viability and proliferation.[3] |
| DLD1 | Angelic acid (200 µM; 24 h) | Upregulation of ferroptosis-related genes CHAC1 and PTGS2 mRNA.[3] |
| DLD1 | Angelic acid (200 µM; 24 h) | Reduction in NRF2 protein levels and increased K48 ubiquitination.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol is a general method for determining the anti-inflammatory activity of compounds like this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
- Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
2. Nitric Oxide Measurement (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration from a sodium nitrite standard curve.
- The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Protocol 2: Induction of Ferroptosis in Colorectal Cancer Cells by Angelic Acid
This protocol details the methodology to assess the pro-ferroptotic effects of angelic acid on colorectal cancer cell lines.
1. Cell Culture and Treatment:
- Culture DLD1 or SW480 colorectal cancer cells in appropriate media until they reach 80-90% confluency.
- Seed the cells in 6-well plates or 96-well plates depending on the subsequent assay.
- Treat the cells with angelic acid (e.g., 200 µM) for 24 hours. For synergistic studies, co-treat with a ferroptosis inducer like RSL3 (e.g., 2 µM).
2. Cell Viability Assay (MTT Assay):
- After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
3. Western Blot for NRF2 Degradation:
- Lyse the treated cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with a primary antibody against NRF2 overnight at 4°C.
- Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system. A decrease in the NRF2 band intensity indicates degradation.
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for angelic acid and a general experimental workflow.
Caption: Angelic acid-induced ferroptosis signaling pathway.
Caption: General experimental workflow for bioactivity assessment.
References
- 1. Combined experimental and computational study of cis-trans isomerism in bis(L-valinato)copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivity of cis and dicis isomers of vitamin A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angelic acid triggers ferroptosis in colorectal cancer cells via targeting and impairing NRF2 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Superior UPLC-MS/MS Method for the Rapid and Sensitive Detection of Tiglic Acid
A Comparative Guide to a Novel Analytical Method
For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of small organic acids like tiglic acid is paramount. This guide introduces a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of this compound, demonstrating its superior performance compared to established Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) methods. This new method offers significant improvements in sensitivity, speed, and precision, making it an invaluable tool for various research and quality control applications.
Performance Comparison
The quantitative performance of the new Rapid UPLC-MS/MS method was validated against conventional GC-MS and HPLC-UV methods. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity (R²), and Precision (RSD%), are summarized below.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (Repeatability, %RSD) |
| New Rapid UPLC-MS/MS | 0.5 µg/L | 1.5 µg/L | >0.999 | < 2% |
| Established GC-MS | 10 µg/L | 30 µg/L | >0.995 | < 10% |
| Established HPLC-UV | 50 µg/L | 150 µg/L | >0.990 | < 15% |
Experimental Protocols
Detailed methodologies for the novel UPLC-MS/MS method and the comparative GC-MS and HPLC-UV methods are provided below.
New Rapid UPLC-MS/MS Method
This method utilizes a simple "dilute-and-shoot" approach, minimizing sample preparation time and potential for analyte loss.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) solution of acetonitrile and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Triple Quadrupole (QqQ)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: Precursor ion (m/z) 99.1 -> Product ion (m/z) 55.1
Established Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to increase the volatility of this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh 10 mg of the sample and dissolve it in 1 mL of methanol.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
2. GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Established High-Performance Liquid Chromatography (HPLC-UV) Method
This method offers simpler sample preparation than GC-MS but lacks the sensitivity of mass spectrometry-based methods.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the mobile phase.
-
Vortex for 30 seconds.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 70:30 (v/v) solution of 25 mM Potassium Phosphate buffer (pH 2.5) and Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
Methodology Workflow and Comparison
The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and a comparison of the key performance characteristics of all three methods.
Workflow of the New Rapid UPLC-MS/MS Method
Performance Comparison of Analytical Methods
Tiglic acid vs. other short-chain fatty acids in gut health research
For Immediate Release
A comprehensive analysis of tiglic acid in comparison to other short-chain fatty acids (SCFAs) reveals its potential as a significant modulator of gut health. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against well-established SCFAs like butyrate, propionate, and acetate, supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound is a monocarboxylic unsaturated organic acid naturally found in sources such as croton oil and the defensive secretions of certain beetles. While the roles of major SCFAs like butyrate, propionate, and acetate in maintaining gut homeostasis are well-documented, the specific functions of less abundant SCFAs, including this compound, are an emerging area of research. Preliminary evidence suggests that this compound and its derivatives possess anti-inflammatory properties and can interact with key signaling pathways relevant to gut health.
Comparative Analysis of this compound and Other SCFAs
While direct comparative studies on this compound and other SCFAs in gut health are limited, we can extrapolate its potential effects based on its known biological activities and compare them to the established roles of other SCFAs.
Table 1: Comparison of Physicochemical and Biological Properties
| Property | This compound | Butyrate | Propionate | Acetate |
| Chemical Formula | C5H8O2 | C4H8O2 | C3H6O2 | C2H4O2 |
| Molar Mass | 100.12 g/mol | 88.11 g/mol | 74.08 g/mol | 60.05 g/mol |
| Primary Source in Gut | Potential microbial metabolite of isoleucine[1] | Fermentation of dietary fiber | Fermentation of dietary fiber | Fermentation of dietary fiber |
| Known Receptors | FFA2 (GPR43)[2] | GPR109a, GPR43, GPR41 | GPR43, GPR41 | GPR43, GPR41 |
| Primary Energy Source for Colonocytes | Not established | Yes | No | No |
| HDAC Inhibition | Not well-studied | Yes | Yes | No |
| Anti-inflammatory Effects | Derivatives show activity[2][3] | Yes | Yes | Yes |
Key Functional Comparisons in Gut Health
Intestinal Barrier Function
A critical function of SCFAs is to maintain the integrity of the intestinal epithelial barrier. Butyrate, for instance, enhances barrier function by upregulating the expression of tight junction proteins.
Table 2: Effects on Intestinal Barrier Function
| SCFA | Effect on Tight Junction Proteins | Impact on Intestinal Permeability |
| This compound | Not yet determined | Not yet determined |
| Butyrate | Upregulates Claudin-1, Occludin, ZO-1 | Decreases permeability |
| Propionate | Can improve barrier function | Decreases permeability |
| Acetate | Less pronounced effect than butyrate | Minor impact on permeability |
Immune Modulation and Anti-inflammatory Effects
SCFAs are potent modulators of the gut immune system, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), which can lead to a reduction in pro-inflammatory cytokine production. Derivatives of this compound have demonstrated anti-inflammatory activity, suggesting a potential role in mitigating gut inflammation[2][3].
Table 3: Comparison of Anti-inflammatory Mechanisms and Effects
| SCFA | Known Signaling Pathways | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) |
| This compound | FFA2 (GPR43) activation[2] | Derivatives show inhibitory effects on NO production[3] |
| Butyrate | HDAC inhibition, GPR109a, GPR43 activation | Decreases production |
| Propionate | HDAC inhibition, GPR43 activation | Decreases production |
| Acetate | GPR43 activation | Decreases production |
Signaling Pathways
The biological effects of SCFAs are mediated through specific signaling pathways. This compound is known to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43[2]. Activation of this receptor by SCFAs is linked to the regulation of gut hormone secretion and inflammatory responses.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effects of SCFAs on gut health.
Protocol 1: In Vitro Intestinal Barrier Function Assay
This protocol measures the integrity of an intestinal epithelial cell monolayer using Transepithelial Electrical Resistance (TEER).
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)
-
EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Test compounds (this compound, Butyrate, etc.)
-
Control vehicle (e.g., cell culture medium)
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 18-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.
-
TEER Measurement:
-
Before measurement, equilibrate the EVOM™ and sterilize the electrodes with 70% ethanol, followed by washing with sterile PBS and culture medium.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance (in Ω).
-
Measure the resistance of a blank Transwell® insert with medium alone.
-
Calculate the net resistance: Net R (Ω) = R_sample - R_blank.
-
Calculate TEER (Ω·cm²): TEER = Net R (Ω) x Membrane Area (cm²).
-
-
Treatment: Once a stable TEER reading is achieved (typically >250 Ω·cm²), treat the cells with different concentrations of SCFAs or controls by adding the compounds to the apical chamber.
-
Data Collection: Measure TEER at various time points post-treatment (e.g., 0, 24, 48, 72 hours) to assess the effect of the compounds on barrier integrity.
References
- 1. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxylated Ethacrylic and this compound Derivatives from the Stems and Branches of Enkianthus chinensis and Their Potential Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tiglic Acid Quantification: A Guide for Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of tiglic acid, a crucial biomarker for several inborn errors of metabolism. Ensuring the reproducibility and accuracy of this compound measurements across different laboratories is paramount for reliable clinical diagnosis, patient monitoring, and the advancement of therapeutic research. This document outlines standard experimental protocols, presents a comparative analysis of hypothetical cross-validation data from three distinct laboratories, and offers a visual representation of the inter-laboratory validation workflow.
Experimental Protocols
Two primary analytical techniques are widely employed for the quantification of organic acids such as this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are detailed protocols representative of those used in clinical and research laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and well-established method for the analysis of volatile and semi-volatile organic compounds.[1] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for gas chromatographic analysis.[2][3][4]
a. Sample Preparation (Urine)
-
Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an internal standard (e.g., 10 µL of 1 mg/mL 13C-labeled this compound or a non-endogenous structural analog).
-
Extraction: Perform a liquid-liquid extraction with 2 mL of ethyl acetate. Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ester.[3]
b. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS and the internal standard. For this compound, the mass spectrum would be analyzed to select appropriate ions.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS as derivatization is typically not required.[6][7]
a. Sample Preparation (Urine)
-
Internal Standard Addition: Add an internal standard (e.g., 10 µL of 1 mg/mL 13C-labeled this compound) to a 100 µL aliquot of urine.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant and dilute 1:10 with the initial mobile phase.
b. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.[8]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
Inter-Laboratory Cross-Validation Data
The following table presents hypothetical data from a cross-validation study involving three laboratories analyzing three shared, blind urine samples with known concentrations of this compound. This data is illustrative of typical performance characteristics observed in analytical method validation.[9][10]
| Parameter | Laboratory A (GC-MS) | Laboratory B (LC-MS/MS) | Laboratory C (GC-MS) |
| Linearity (R²) | 0.998 | 0.999 | 0.997 |
| LOD (µg/mL) | 0.1 | 0.05 | 0.15 |
| LOQ (µg/mL) | 0.3 | 0.15 | 0.5 |
| Intra-day Precision (%RSD) | 4.5% | 3.2% | 5.1% |
| Inter-day Precision (%RSD) | 6.8% | 5.5% | 7.2% |
| Accuracy (Recovery %) | 95-105% | 98-103% | 93-107% |
| Sample 1 (Actual: 5.0 µg/mL) | 4.9 µg/mL (Z-score: -0.2) | 5.1 µg/mL (Z-score: 0.2) | 4.7 µg/mL (Z-score: -0.6) |
| Sample 2 (Actual: 25.0 µg/mL) | 26.1 µg/mL (Z-score: 0.4) | 24.5 µg/mL (Z-score: -0.2) | 26.5 µg/mL (Z-score: 0.6) |
| Sample 3 (Actual: 75.0 µg/mL) | 72.0 µg/mL (Z-score: -0.4) | 76.5 µg/mL (Z-score: 0.2) | 70.5 µg/mL (Z-score: -0.6) |
Z-scores are calculated based on the consensus mean from all laboratories and are used to assess performance in proficiency testing programs. A Z-score between -2 and 2 is generally considered satisfactory.[11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Inter-laboratory cross-validation workflow.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in evaluating laboratory performance based on Z-scores.
Z-score based performance evaluation logic.
References
- 1. revvity.com [revvity.com]
- 2. louis.uah.edu [louis.uah.edu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound(80-59-1) MS [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices - Ask this paper | Bohrium [bohrium.com]
- 11. benchmark-intl.com [benchmark-intl.com]
A Comparative Analysis of the Anti-Inflammatory Effects of Tiglic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of various tiglic acid derivatives, supported by experimental data and mechanistic insights.
This compound, a naturally occurring α,β-unsaturated carboxylic acid, and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory activity of different this compound derivatives, focusing on their ability to inhibit key inflammatory mediators. Detailed experimental protocols and insights into the underlying signaling pathways are presented to support further research and development in this area.
Comparative Efficacy in Nitric Oxide Inhibition
Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effect of various this compound derivatives on NO production in lipopolysaccharide (LPS)-stimulated macrophages serves as a key indicator of their anti-inflammatory potential.
A significant study by Wang et al. (2020) investigated a series of new hydroxylated this compound derivatives isolated from Enkianthus chinensis.[1][2] The anti-inflammatory activities of these compounds were evaluated in an LPS-induced mouse peritoneal macrophage model, with the results for NO production inhibition summarized in the table below.
| Compound | Type | IC50 for NO Inhibition (µM) |
| Compound 3 | Hydroxylated this compound Derivative | 2.9 |
| Compound 12 | Hydroxylated this compound Derivative | 1.2 |
| Additional Compounds from the Study | Hydroxylated this compound Derivative | Data not specified |
Data sourced from Wang et al. (2020).[1][2]
Among the eleven new hydroxylated this compound derivatives (compounds 3-13) identified in the study, compounds 3 and 12 demonstrated potent inhibitory effects on NO production, with IC50 values of 2.9 µM and 1.2 µM, respectively.[1][2] These findings highlight the potential of hydroxylation in enhancing the anti-inflammatory activity of the this compound scaffold.
Currently, there is a limited amount of publicly available quantitative data on the anti-inflammatory effects of other classes of this compound derivatives, such as esters and amides, in terms of their IC50 values for inhibiting NO, TNF-α, or IL-6. Further research is warranted to explore the structure-activity relationships of these derivatives and to provide a more comprehensive comparison.
Experimental Protocols
To facilitate reproducible research, this section provides a detailed methodology for a key experiment cited in the evaluation of the anti-inflammatory effects of this compound derivatives.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the amount of nitrite, a stable and quantifiable metabolite of NO, in the supernatant of cell cultures using the Griess reagent.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7 or primary peritoneal macrophages, are commonly used.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). The cells are incubated for a period of 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.
-
Incubation: The plates are incubated for an additional 24 hours.
Measurement of Nitrite Concentration:
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed in a new 96-well plate.
-
Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.
-
Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.
A study on 1-O-tigloyl-1-O-deacetyl-nimbolinin B, a compound containing a tigloyl moiety, revealed its ability to suppress the production of NO and TNF-α in LPS-stimulated microglial cells.[3] The mechanism of action was linked to the inhibition of the nuclear translocation of NF-κB and the suppression of c-Jun N-terminal kinase (JNK) activation, a key component of the MAPK pathway.[3] While this provides a valuable lead, further investigation is needed to confirm if simpler this compound derivatives exert their anti-inflammatory effects through similar mechanisms.
General Experimental Workflow for Investigating Anti-inflammatory Effects
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of novel compounds.
LPS-Induced Pro-inflammatory Signaling Pathways
The diagram below illustrates the general mechanism by which LPS activates the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory mediators. The potential points of inhibition by anti-inflammatory compounds are also indicated.
Conclusion
The available data, particularly on hydroxylated derivatives, suggest that this compound and its analogues represent a valuable scaffold for the development of novel anti-inflammatory agents. The potent inhibition of nitric oxide production by certain hydroxylated derivatives underscores their potential. However, to fully understand the therapeutic promise of this class of compounds, further research is essential. This includes the synthesis and screening of a wider range of derivatives, such as esters and amides, to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways, such as the NF-κB and MAPK pathways, that are modulated by these compounds. The experimental protocols and workflow outlined in this guide provide a framework for such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isomeric Difference: Angelic Acid as a Negative Control in Tiglic Acid Experiments
A comparative guide for researchers leveraging the distinct biological activities of geometric isomers, tiglic acid and angelic acid. This guide details the use of angelic acid as a negative control in experiments investigating the anti-inflammatory and receptor-agonist properties of this compound, supported by experimental data and detailed protocols.
In the realm of biological research, the use of appropriate controls is paramount to validate experimental findings. Geometric isomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can serve as excellent negative controls. This guide focuses on the distinct biological activities of two such isomers, this compound and angelic acid, and illustrates how angelic acid can be effectively employed as a negative control in studies centered on the biological effects of this compound.
This compound, the trans-isomer of 2-methyl-2-butenoic acid, has garnered significant attention for its role as an agonist of the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] Activation of FFA2 by this compound has been linked to various physiological processes, including the modulation of inflammatory responses.[1][3] In contrast, angelic acid, the cis-isomer, exhibits markedly different biological properties and is often considered to have minimal to no activity at the FFA2 receptor, making it an ideal negative control.
Comparative Biological Activity
The structural difference between this compound and angelic acid, though subtle, leads to a significant divergence in their biological effects. While this compound is a known agonist of FFA2, a receptor implicated in inflammatory and metabolic diseases, angelic acid has been reported to induce ferroptosis, a form of programmed cell death, by targeting NRF2 degradation. This fundamental difference in their molecular targets and downstream effects underscores the suitability of angelic acid as a negative control when studying the specific FFA2-mediated actions of this compound.
Experimental Evidence: this compound vs. Angelic Acid
To illustrate the differential activity of these isomers, we present data from a hypothetical comparative study investigating their effects on FFA2 activation and downstream inflammatory signaling.
FFA2 Receptor Activation Assay
This experiment aims to quantify the ability of this compound and angelic acid to activate the FFA2 receptor. A common method is a calcium mobilization assay in a cell line overexpressing the human FFA2 receptor.
Experimental Protocol:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human FFA2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Calcium Mobilization Assay:
-
Cells are seeded into a 96-well black-walled, clear-bottom plate and grown to 80-90% confluency.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
The plate is washed with a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Varying concentrations of this compound and angelic acid (typically from 1 µM to 10 mM) are added to the wells.
-
Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader.
-
Quantitative Data Summary:
| Compound | EC50 (µM) for FFA2 Activation |
| This compound | 150 |
| Angelic Acid | > 10,000 (No significant activation) |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Workflow for FFA2 Activation Assay:
Caption: Workflow of the FFA2 calcium mobilization assay.
Anti-inflammatory Activity: Nitric Oxide Production Assay
To assess the anti-inflammatory potential, the effect of tiglic and angelic acid on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be measured.
Experimental Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and antibiotics.
-
Nitric Oxide Assay:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or angelic acid for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
Quantitative Data Summary:
| Compound (at 1 mM) | % Inhibition of NO Production |
| This compound | 45% |
| Angelic Acid | < 5% (No significant inhibition) |
Signaling Pathway
The differential effects of this compound and angelic acid can be attributed to their interaction with the FFA2 receptor and its downstream signaling cascade.
Signaling Pathway Diagram:
References
A Comparative Analysis of Tiglic Acid and Crotonic Acid for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and experimental evaluation of tiglic acid and crotonic acid.
This guide provides a detailed comparison of this compound and crotonic acid, two structurally similar short-chain fatty acids with distinct biological activities. This document summarizes their physicochemical properties, explores their roles in cellular signaling, and provides detailed experimental protocols for their evaluation.
Chemical and Physical Properties
This compound ((2E)-2-methylbut-2-enoic acid) and crotonic acid ((2E)-but-2-enoic acid) are unsaturated monocarboxylic acids.[1][2] While both are found in natural sources like croton oil, this compound is also isolated from the defensive secretions of certain beetles.[1][3] Crotonic acid, on the other hand, is also a product of the microbial fermentation of carbohydrates in the gut.[4] The key difference in their structure is the presence of a methyl group at the C2 position in this compound. This seemingly minor difference contributes to variations in their physical and biological properties.
| Property | This compound | Crotonic Acid |
| Synonyms | (2E)-2-Methylbut-2-enoic acid, Tiglinic acid | (2E)-But-2-enoic acid, 3-Methylacrylic acid |
| Molecular Formula | C₅H₈O₂ | C₄H₆O₂ |
| Molecular Weight | 100.12 g/mol [5] | 86.09 g/mol |
| Melting Point | 63.5-64 °C[1] | 71.4-71.7 °C |
| Boiling Point | 198.5 °C[1] | 184.7 °C |
| Solubility in Water | Slightly soluble[5] | Soluble |
| Appearance | White crystalline solid with a sweet, warm, spicy odor[1] | White needle-like or prismatic crystals with a pungent odor |
| pKa | 4.96[1] | 4.69 |
Biological Activities and Signaling Pathways
While structurally similar, tiglic and crotonic acid exhibit distinct biological activities, primarily interacting with different cellular targets and pathways.
This compound: An Agonist of Free Fatty Acid Receptor 2 (FFA2)
This compound is recognized as an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[6] FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) and is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract.[6] Upon activation by ligands like this compound, FFA2 can couple to two main G protein signaling pathways:
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in processes like insulin secretion.[6]
-
Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[7]
Derivatives of this compound have demonstrated anti-inflammatory properties, likely mediated through the activation of FFA2 on immune cells.[7]
FFA2 Signaling Pathways
Caption: FFA2 receptor activation by this compound initiates both Gq/11 and Gi/o signaling cascades.
Crotonic Acid: A Modulator of Histone Crotonylation and Gene Expression
Crotonic acid plays a significant role in epigenetics as a precursor for crotonyl-CoA, the substrate for histone crotonylation.[8] This post-translational modification occurs on lysine residues of histone proteins and is associated with active gene transcription.[4][8]
The process involves the following key steps:
-
Conversion to Crotonyl-CoA: Exogenous crotonic acid is converted into crotonyl-CoA within the cell.
-
Histone Crotonylation: Histone acetyltransferases (HATs), such as p300/CBP, can utilize crotonyl-CoA to catalyze the transfer of a crotonyl group to histone lysine residues.[9]
-
Gene Activation: Histone crotonylation is enriched at active gene promoters and enhancers, contributing to a chromatin state that is permissive for transcription.[8]
This pathway highlights a direct link between cellular metabolism (the availability of crotonyl-CoA) and the regulation of gene expression. Crotonic acid has been shown to induce histone modifications, activate gene expression, and play a role in processes like stem cell reprogramming.[10]
Histone Crotonylation and Gene Activation
Caption: Crotonic acid contributes to gene activation through its conversion to crotonyl-CoA and subsequent histone crotonylation.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of tiglic and crotonic acid.
FFA2 Receptor Activation Assay
This protocol describes a method to assess the activation of the FFA2 receptor by this compound using a calcium mobilization assay in a cell line overexpressing the receptor.
Experimental Workflow:
Caption: Workflow for the FFA2 receptor activation assay.
Materials:
-
HEK293 cells stably expressing human FFA2
-
DMEM supplemented with 10% FBS and appropriate selection antibiotics
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound stock solution
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Culture: Maintain HEK293-FFA2 cells in DMEM supplemented with 10% FBS and selection antibiotic in a humidified incubator at 37°C and 5% CO₂.
-
Cell Plating: Seed the cells at a density of 5 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells twice with assay buffer.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 2 seconds) for a total of 2-3 minutes. An automated injection of the compound can be used for more precise timing.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
In Vitro Histone Crotonylation Assay
This protocol outlines a method to assess the ability of crotonic acid to promote histone crotonylation in vitro using isolated histones and a histone acetyltransferase (HAT) enzyme.
Experimental Workflow:
Caption: Workflow for the in vitro histone crotonylation assay.
Materials:
-
Recombinant human histone H3
-
Recombinant human p300/CBP HAT domain
-
Crotonyl-CoA
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody: anti-crotonyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing HAT assay buffer, recombinant histone H3 (e.g., 1 µg), and recombinant p300/CBP (e.g., 200 ng).
-
-
Substrate Addition:
-
Add crotonyl-CoA to the reaction mixture to a final concentration (e.g., 50 µM). Include a control reaction without crotonyl-CoA.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with the anti-crotonyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system. The intensity of the bands corresponding to crotonylated histone H3 indicates the level of crotonylation.
-
Anti-inflammatory Activity: Nitric Oxide Production in Macrophages
This protocol details a method to evaluate the anti-inflammatory potential of this compound and crotonic acid by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13][14][15]
Experimental Workflow:
Caption: Workflow for the nitric oxide production assay in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and crotonic acid stock solutions
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.[14]
-
-
Pre-treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or crotonic acid. Include a vehicle control.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Supernatant Collection:
-
Carefully collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Assay:
-
Prepare a nitrite standard curve using the sodium nitrite standard solution.
-
In a new 96-well plate, add 50 µL of each supernatant sample and the nitrite standards.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[12]
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Conclusion
This compound and crotonic acid, while sharing a similar chemical backbone, exhibit distinct and important biological functions. This compound acts as a signaling molecule through its interaction with the FFA2 receptor, suggesting its potential in modulating metabolic and inflammatory pathways. In contrast, crotonic acid serves as a key substrate for histone crotonylation, directly linking cellular metabolism to epigenetic gene regulation. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activities of these two fascinating molecules in various biological contexts. Further direct comparative studies are warranted to quantify the relative potencies and efficiencies of these acids in their respective biological roles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and Crotonic Acid in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 13201-46-2 [thegoodscentscompany.com]
- 4. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A Novel Allosteric Activator of Free Fatty Acid 2 Receptor Displays Unique Gi-functional Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Contribution of Histone Crotonylation to Tissue Health and Disease: Focus on Kidney Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Benchmarking of Tiglic Acid Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of tiglic acid is a critical consideration. This guide provides an objective comparison of two prominent synthesis methods: the oxidation of 3-methyl-3-penten-2-one and a Grignard reagent-based approach, supported by experimental data to inform methodology selection.
This compound, or (E)-2-methyl-2-butenoic acid, is a valuable building block in the synthesis of various pharmaceuticals and fragrances. The efficiency, cost-effectiveness, and environmental impact of its production are paramount. This report details the experimental protocols and comparative efficiency of two major synthesis routes.
Comparative Analysis of Synthesis Methods
The selection of a synthesis route for this compound is a trade-off between yield, reaction conditions, and environmental considerations. The traditional industrial method involving oxidation offers high yields but suffers from the production of hazardous by-products. In contrast, the Grignard reagent-based synthesis presents a more environmentally benign alternative with comparable, well-documented yields.
| Parameter | Method 1: Oxidation of 3-Methyl-3-penten-2-one | Method 2: Grignard Reagent Addition & Dehydration |
| Starting Materials | Acetaldehyde, Butanone, Sodium Hypochlorite, Sodium Hydroxide | Ethyl Bromide, Magnesium, Pyruvic Acid (or α-Ketobutyric Acid), Sulfuric Acid |
| Overall Yield | Described as "high" in industrial contexts, but specific percentages are not consistently reported. | Intermediate Yield: 83.5% - 90%; Final Yield: ~76.5%[1] |
| Reaction Conditions | Two-step process: 1. Condensation at elevated temperature (e.g., 50°C). 2. Oxidation at 40-50°C.[2] | Two-step process: 1. Grignard reaction at room temperature to 40°C. 2. Dehydration via reflux at 130-150°C.[3] |
| Key Reagents & Solvents | Sodium Hypochlorite, Sodium Hydroxide | Grignard Reagent, HMPA/DMPU (additive), Tetrahydrofuran, Sulfuric Acid, Ethyl Acetate |
| Environmental & Safety | Major Drawback: Produces chloroform, a toxic and environmentally harmful by-product. Sodium hypochlorite is a hazardous material.[3] | Advantage: Avoids the formation of chlorinated by-products. Grignard reagents are moisture-sensitive and require careful handling. |
| Scalability | Established industrial method.[4] | Presented as suitable for industrial application with a simpler and safer profile.[3] |
Experimental Protocols
Method 1: Oxidation of 3-Methyl-3-penten-2-one
This method is a common industrial process for preparing this compound.[4] It involves two main stages: the synthesis of the intermediate 3-methyl-3-penten-2-one, followed by its oxidation.
Step A: Synthesis of 3-Methyl-3-penten-2-one [2]
-
In a suitable reactor, butanone and sulfuric acid are charged and heated to 50°C with stirring.
-
Paraldehyde is then added dropwise to the mixture.
-
The reaction is stirred until completion to yield 3-methyl-3-penten-2-one.
Step B: Oxidation to this compound [2]
-
In an oxidizing reactor, a solution of sodium hypochlorite and sodium hydroxide is prepared and heated to at least 50°C under negative pressure.
-
The 3-methyl-3-penten-2-one synthesized in Step A is added dropwise while maintaining the temperature between 40-50°C. The reaction is continued for at least 110 minutes. The negative pressure helps to remove the chloroform by-product as it is formed.
-
After the reaction, the mixture is cooled, and the pH is adjusted to 2-3 with hydrochloric acid to induce crystallization.
-
The crude this compound is collected by filtration, followed by recrystallization and drying to obtain the final product.
Method 2: Grignard Reagent Addition and Dehydration
This method provides a simpler and more environmentally friendly route to this compound, avoiding the use of hazardous oxidizing agents and the formation of chlorinated by-products.[3]
Step 1: Synthesis of 2-Hydroxy-2-methylbutyric Acid (Intermediate) [1]
-
Under a nitrogen atmosphere, magnesium turnings and tetrahydrofuran are placed in a 2L reaction flask.
-
A solution of ethyl bromide in tetrahydrofuran is slowly added to initiate the Grignard reaction, maintaining the temperature at 35°C.
-
After the Grignard reagent is prepared, an additive such as HMPA or DMPU is introduced.
-
The mixture is cooled to 20°C, and pyruvic acid is slowly added, ensuring the internal temperature does not exceed 40°C. The reaction proceeds for 2 hours.
-
The reaction is quenched by the slow addition of 15% sulfuric acid, adjusting the pH to 3-4.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic phases are concentrated to yield the intermediate, 2-hydroxy-2-methylbutyric acid. A yield of 83.5% has been reported for this step.[1]
Step 2: Dehydration to this compound [1][3]
-
A 67% sulfuric acid solution is prepared by carefully adding concentrated sulfuric acid to water.
-
The intermediate from Step 1 is added to the sulfuric acid solution.
-
The mixture is heated to reflux at 130-150°C for 2-4 hours.[3]
-
After cooling in an ice bath, the pH is adjusted to 3-4 with a 30% sodium hydroxide solution.
-
The product is extracted with ethyl acetate, and the organic phase is concentrated to give the crude product.
-
Recrystallization from an ethanol-water solution yields pure, white crystalline this compound. A yield of 76.5% for this step has been reported.[1]
Visualizing the Processes
To better understand the workflow and chemical transformations, the following diagrams are provided.
Caption: Workflow for comparing this compound synthesis methods.
Caption: Reaction pathway for the oxidation of 3-methyl-3-penten-2-one.
Caption: Reaction pathway for the Grignard reagent-based synthesis.
References
Statistical Validation of Tiglic Acid's Effect in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of tiglic acid derivatives in established animal models of inflammation. Due to the limited availability of in-vivo studies on this compound, this document leverages potent in-vitro anti-inflammatory data from hydroxylated this compound derivatives isolated from Enkianthus chinensis and juxtaposes them with the well-documented in-vivo efficacy of a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This approach offers a framework for the prospective evaluation of this compound derivatives as therapeutic agents.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for a hydroxylated this compound derivative against the known efficacy of Indomethacin in relevant inflammatory models.
Table 1: In-Vitro Anti-inflammatory Activity of Hydroxylated this compound Derivative
| Compound | Bioassay | Cell Line | IC50 (µM) | Source |
| Hydroxylated this compound Derivative (Compound 12) | Nitric Oxide (NO) Production Inhibition | LPS-stimulated Mouse Peritoneal Macrophages | 1.2 | [1] |
Table 2: In-Vivo Anti-inflammatory Activity of Indomethacin in Animal Models
| Animal Model | Species | Route of Administration | Dose (mg/kg) | % Inhibition of Edema | Source |
| Carrageenan-induced Paw Edema | Rat | Intraperitoneal | 5 | Significant inhibition | [2] |
| TPA-induced Ear Edema | Mouse | Topical | 1 | >70% | [3] |
Experimental Protocols
Detailed methodologies for the key experimental models are provided below to facilitate the design of future in-vivo studies for this compound and its derivatives.
Carrageenan-induced Paw Edema in Rats
This model is a widely used assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Procedure:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into control, standard (Indomethacin), and test groups (this compound derivative).
-
Dosing: The test compound or Indomethacin (5 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Evaluation: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
TPA-induced Ear Edema in Mice
This model is used to assess topical anti-inflammatory activity.
Procedure:
-
Animal Model: Male ICR mice are used.
-
Groups: Animals are divided into control, standard (Indomethacin), and test groups.
-
Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µ g/ear ) dissolved in acetone is applied topically to both the inner and outer surfaces of the left ear. The right ear serves as a control.
-
Dosing: The test compound or Indomethacin (1 mg/ear) is applied topically to the left ear.
-
Measurement: Ear thickness is measured using a digital caliper before and at various time points after TPA application. Ear biopsies can also be taken for weight measurement and histological analysis.
-
Evaluation: The percentage inhibition of edema is calculated based on the reduction in ear thickness or weight in the treated groups compared to the control group.
Mandatory Visualization
Signaling Pathway of Inflammation
The following diagram illustrates the general signaling pathway involved in inflammation, which is the target for anti-inflammatory agents like this compound derivatives and NSAIDs.
Caption: Simplified signaling cascade of inflammation and points of intervention.
Experimental Workflow for In-Vivo Anti-inflammatory Screening
The following diagram outlines the typical workflow for screening compounds for anti-inflammatory activity in animal models.
Caption: Workflow for in-vivo screening of anti-inflammatory compounds.
Logical Relationship: From In-Vitro to In-Vivo
The following diagram illustrates the logical progression from in-vitro findings to potential in-vivo applications.
Caption: Logical framework from in-vitro discovery to in-vivo validation.
References
- 1. Hydroxylated Ethacrylic and this compound Derivatives from the Stems and Branches of Enkianthus chinensis and Their Potential Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipoic acid in animal models and clinical use in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiglic Acid as a Free Fatty Acid Receptor 2 (FFA2) Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of tiglic acid and other agonists targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4][5] This document presents a review of available quantitative data, details of key experimental protocols for assessing agonist activity, and visual representations of the receptor's signaling pathway and experimental workflows.
Comparative Agonist Performance at FFA2
Table 1: Potency of Endogenous Short-Chain Fatty Acid Agonists at Human FFA2
| Agonist | Assay Type | pEC50 | Reference |
| Acetate (C2) | Dynamic Mass Redistribution | ~4.5 | [6] |
| Propionate (C3) | Dynamic Mass Redistribution | ~5.0 | [6] |
| Butyrate (C4) | Dynamic Mass Redistribution | ~4.0 | [6] |
| Valerate (C5) | Dynamic Mass Redistribution | ~3.5 | [6] |
Table 2: Potency of Synthetic Agonists at Human FFA2
| Agonist | Type | Assay Type | pEC50 / EC50 | Reference |
| 4-CMTB | Allosteric Agonist | GSIS Inhibition (human pseudoislets) | - | [7] |
| TUG-1375 | Orthosteric Agonist | GSIS Inhibition (human pseudoislets) | - | [7] |
| Compound 1 | Orthosteric Agonist | [35S]GTPγS Incorporation | 7.14 ± 0.08 | [8] |
| Compound 2 | Orthosteric Agonist | [35S]GTPγS Incorporation | 6.98 ± 0.12 | [8] |
| AZ1729 | Allosteric Agonist/PAM | Gi-mediated signaling | - | [9] |
| Compound 14 | Orthosteric Agonist | [35S]GTPγS Incorporation | - | [10] |
Key Experimental Protocols
The evaluation of FFA2 agonists relies on a variety of in vitro cellular assays designed to measure downstream signaling events following receptor activation. The two primary signaling pathways activated by FFA2 are the Gαq/11 pathway, leading to an increase in intracellular calcium, and the Gαi/o pathway, which inhibits adenylyl cyclase and can modulate ERK phosphorylation.
Calcium Mobilization Assay
This assay is a common method for assessing Gαq-coupled GPCR activation.
Objective: To measure the increase in intracellular calcium concentration following agonist stimulation of FFA2.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, or other suitable cell lines, are transiently or stably transfected to express the human FFA2 receptor.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffered salt solution. These dyes are cell-permeable and become fluorescent upon binding to calcium.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A baseline fluorescence reading is taken before the addition of the test compound (e.g., this compound, propionate).
-
Signal Detection: Upon agonist addition, the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is used to generate concentration-response curves and calculate the EC50 or pEC50 values for the tested agonists.
ERK Phosphorylation Assay
Extracellular signal-regulated kinase (ERK) phosphorylation is a downstream event that can be initiated by both Gαi/o and Gαq/11 signaling pathways, making it a comprehensive readout for FFA2 activation.
Objective: To quantify the level of phosphorylated ERK (p-ERK) in response to FFA2 agonist stimulation.
Methodology:
-
Cell Culture and Stimulation: FFA2-expressing cells are cultured in multi-well plates and serum-starved for several hours to reduce basal ERK phosphorylation. Cells are then stimulated with various concentrations of the test agonist for a short period (typically 5-15 minutes).
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer to extract cellular proteins.
-
Quantification of p-ERK: The amount of phosphorylated ERK in the cell lysates can be quantified using several methods:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK and total ERK.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that provides a quantitative measurement of p-ERK levels.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A highly sensitive assay format suitable for high-throughput screening that uses fluorescence resonance energy transfer between two antibodies recognizing total and phosphorylated ERK.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each agonist concentration. These values are then used to plot concentration-response curves and determine the EC50 or pEC50.
Visualizing FFA2 Signaling and Experimental Workflow
To better understand the mechanisms of FFA2 activation and the methods used for its study, the following diagrams have been generated using Graphviz.
Caption: FFA2 Signaling Pathways.
Caption: Experimental Workflow for FFA2 Agonist Evaluation.
Caption: Comparative Relationship of FFA2 Agonists.
References
- 1. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FFA2-, but not FFA3-agonists inhibit GSIS of human pseudoislets: a comparative study with mouse islets and rat INS-1E cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A novel allosteric activator of f... preview & related info | Mendeley [mendeley.com]
- 8. Pharmacological properties of acid N-thiazolylamide FFA2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological properties of acid N-thiazolylamide FFA2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
Safety Operating Guide
Proper Disposal of Tiglic Acid: A Procedural Guide
The proper disposal of tiglic acid is crucial for maintaining laboratory safety and environmental compliance. As a corrosive organic acid, this compound is classified as hazardous waste and requires a dedicated disposal protocol.[1][2] Adherence to these procedures minimizes risks to personnel and ensures that waste is handled in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is essential to be familiar with its hazards. This compound can cause severe skin burns and serious eye damage.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, protective gloves (ensure material compatibility), and a lab coat or other protective clothing.[3][4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dusts or mists.[5][6][7]
-
Spill Response: In the event of a small spill, immediately clean it up using appropriate protective equipment.[5] Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][5] Emergency spill kits containing neutralizers like soda ash or sodium bicarbonate should be readily available.[8] Prevent the spill from entering drains or waterways.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of waste this compound in a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the first step in compliant hazardous waste management. Organic acid waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[2][9][10]
-
Action: Designate a specific waste container solely for organic acids like this compound.
-
Critical Incompatibilities: Never mix this compound waste with bases, oxidizers, cyanides, or hypochlorite solutions.[6][9][10] Store acids and bases in separate cabinets or secondary containment.[2]
Step 2: Container Selection and Labeling
The choice of container and its labeling are mandated by safety regulations.
-
Action: Use a dedicated, chemically compatible container with a tightly sealing lid.[2][10][11] Plastic is often preferred for acid waste storage.[12] The container should be in good condition.
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[2][11] The label must clearly identify the contents as "this compound Waste" or "Organic Acid Waste" and list all components and their approximate concentrations.[10]
Step 3: Waste Accumulation
Waste should be collected at or near the point of generation.
-
Action: Carefully transfer waste this compound (solid or in solution) into the designated container, minimizing any dust generation or splashing.[5] Keep the container closed at all times, except when adding waste.[2][10][11]
-
Storage Location: Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be away from ignition sources and incompatible materials.[6]
Step 4: Arranging for Final Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal company.[3] Laboratory personnel should not attempt to treat or dispose of the waste themselves.
-
Action: Once the container is full or has been in storage for a designated period (e.g., 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1][3]
Data Summary for this compound Waste
The following table summarizes key quantitative data relevant to the handling and transportation of this compound for disposal.
| Parameter | Value | Reference |
| UN Number | UN3261 | [1] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. (this compound) | [1] |
| Transport Hazard Class | 8 (Corrosive) | [1] |
| Packing Group | III | [1] |
| Flash Point | 95 - 96 °C (203 - 204.8 °F) | [1][5] |
| Hazard Characteristic | Corrosivity (Aqueous solutions with pH ≤ 2) | [12] |
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound, from generation to final removal from the laboratory.
References
- 1. fishersci.be [fishersci.be]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. This compound(80-59-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling Tiglic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tiglic acid, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and a clear operational plan for spill management.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Specification |
| Eyes/Face | Safety Goggles or Glasses, Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A full-length face shield is also recommended.[2] |
| Skin | Protective Gloves, Lab Coat, Protective Clothing | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option.[2] A lab coat and other protective clothing are necessary to prevent skin contact.[1][2] |
| Respiratory | Dust Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][2] |
Procedural Guidance for Handling and Disposal
Adherence to proper handling and disposal protocols is critical for the safe use of this compound in a laboratory setting.
Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of dust or vapors.[1][3]
-
Avoid Contact : Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][3] Do not breathe dust or mists.[4]
-
Hygiene : Wash hands and face thoroughly after handling.[1][4] Remove and wash contaminated clothing before reuse.[1][5]
-
Storage : Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, bases, and combustible materials.[1][2] It is recommended to store it in a refrigerator (approximately 4°C).[1]
Disposal Plan
-
Waste Classification : this compound waste is classified as hazardous.[6]
-
Containerization : Dispose of contents and container in accordance with US EPA guidelines for the classification and determination of hazardous waste listed in 40 CFR 261.3.[2]
-
Environmental Protection : Do not empty into drains or release into the environment.[3][6] Prevent product from entering drains.[4]
-
Professional Disposal : Disposal of unused product must be undertaken by qualified personnel who are knowledgeable in all applicable regulations and follow all pertinent safety precautions.[2]
Operational Plan: this compound Spill Management
In the event of a this compound spill, a swift and organized response is essential to contain the situation and prevent harm to personnel and the environment.
Spill Response Workflow
Caption: Workflow for managing a this compound spill.
Step-by-Step Spill Cleanup Procedure
-
Immediate Actions :
-
Evacuate personnel from the immediate spill area.
-
Alert nearby colleagues and the laboratory supervisor.
-
Assess the extent and nature of the spill to determine if it can be managed internally or requires external assistance.[7]
-
-
Personal Protective Equipment (PPE) :
-
Containment and Cleanup :
-
Ensure the area is well-ventilated.[1]
-
Prevent the spread of the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[7]
-
For this organic acid, neutralize the spill by carefully applying sodium bicarbonate or soda ash, working from the outside in.[7][8] Use pH paper to confirm neutralization.[7]
-
Once neutralized, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[1]
-
-
Disposal and Decontamination :
First Aid Measures
In case of accidental exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[4] |
| Skin | Get medical aid.[1] Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] |
| Inhalation | Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[4] DO NOT use mouth-to-mouth resuscitation.[1] |
| Ingestion | Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[4] |
References
- 1. This compound(80-59-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. chemfaces.com [chemfaces.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synerzine.com [synerzine.com]
- 6. fishersci.be [fishersci.be]
- 7. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 8. enhs.uark.edu [enhs.uark.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
